CM037
Description
Properties
IUPAC Name |
ethyl 2-[[4-oxo-3-(3-pyrrolidin-1-ylpropyl)-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2/c1-2-27-17(25)14-28-21-22-18-15-8-3-4-9-16(15)29-19(18)20(26)24(21)13-7-12-23-10-5-6-11-23/h3-4,8-9H,2,5-7,10-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDRHRAYBYQVNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1CCCN3CCCC3)SC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Selective ALDH1A1 Inhibitor CM037: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldehyde dehydrogenase 1A1 (ALDH1A1), a critical enzyme in cellular detoxification and retinoic acid (RA) signaling, has emerged as a key target in cancer therapy, particularly in the context of cancer stem cells (CSCs). This technical guide provides an in-depth analysis of CM037, a potent and selective small molecule inhibitor of ALDH1A1. We will explore its mechanism of action, detail its effects on downstream signaling pathways, provide comprehensive experimental protocols for its characterization, and present quantitative data in a structured format. This document is intended to serve as a valuable resource for researchers investigating ALDH1A1-targeted therapies.
Introduction to this compound
This compound is a small molecule compound identified through high-throughput screening as a selective and competitive inhibitor of ALDH1A1.[1][2] Its chemical structure and properties have positioned it as a valuable tool for studying the biological functions of ALDH1A1 and as a potential therapeutic agent.
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been characterized through various enzymatic and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against ALDH1A1
| Parameter | Value | Notes |
| IC50 | 4.6 µM[3][4] | Concentration required for 50% inhibition of ALDH1A1 enzymatic activity. |
| Ki | 300 nM[2][5] | Inhibition constant, indicating high binding affinity to ALDH1A1. |
| Mechanism of Inhibition | Competitive[2][3] | This compound competes with the enzyme's substrate. |
Table 2: Selectivity Profile of this compound against Various ALDH Isoforms
| ALDH Isoform | Inhibition at 20 µM this compound |
| ALDH1A2 | Minimal[2][5] |
| ALDH1A3 | Minimal[2][5] |
| ALDH2 | Minimal[2][5] |
| ALDH3A1 | Minimal[2][5] |
Mechanism of Action
This compound exerts its biological effects primarily through the direct inhibition of ALDH1A1's enzymatic activity. This inhibition disrupts two major downstream signaling pathways implicated in cancer progression: the Retinoic Acid (RA) signaling pathway and the Hypoxia-Inducible Factor-1α (HIF-1α)/Vascular Endothelial Growth Factor (VEGF) pathway.
Inhibition of the Retinoic Acid (RA) Signaling Pathway
ALDH1A1 catalyzes the oxidation of retinal to retinoic acid, a key signaling molecule that regulates gene expression through binding to retinoic acid receptors (RARs). By blocking this synthesis, this compound effectively downregulates RA-dependent signaling.[3][6]
Inhibition of the HIF-1α/VEGF Signaling Pathway
In cancer cells, particularly under hypoxic conditions, ALDH1A1 activity has been linked to the stabilization and activation of HIF-1α. HIF-1α is a master transcriptional regulator that promotes angiogenesis by upregulating the expression of VEGF. This compound, by inhibiting ALDH1A1, leads to a reduction in HIF-1α levels and subsequent downregulation of VEGF expression and secretion.[3][6]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
ALDEFLUOR™ Assay for ALDH Activity
This assay measures the enzymatic activity of ALDH in live cells.
Materials:
-
ALDEFLUOR™ Assay Kit (STEMCELL Technologies)
-
This compound
-
Cell line of interest (e.g., MCF-7, OVCAR-3)
-
Flow cytometer
Protocol:
-
Prepare a single-cell suspension of the cells of interest at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer.
-
For each sample, prepare a "test" and a "control" tube.
-
To the "test" tube, add the ALDEFLUOR™ reagent.
-
To the "control" tube, add the ALDEFLUOR™ reagent followed immediately by the specific ALDH inhibitor, DEAB.
-
To assess the effect of this compound, pre-incubate cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for a specified time (e.g., 30 minutes) before adding the ALDEFLUOR™ reagent.
-
Incubate all tubes at 37°C for 30-60 minutes, protected from light.
-
Centrifuge the cells and resuspend the pellet in ALDEFLUOR™ Assay Buffer.
-
Analyze the samples on a flow cytometer. The ALDH-positive population is defined by the shift in fluorescence in the "test" sample relative to the "control" (DEAB-treated) sample.
Western Blot for HIF-1α and VEGF Expression
This technique is used to detect changes in protein levels of HIF-1α and VEGF following treatment with this compound.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HIF-1α, VEGF, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with desired concentrations of this compound (e.g., 1 µM, 10 µM) for a specified duration (e.g., 18 hours).[3][6] For HIF-1α stabilization, cells may be cultured under hypoxic conditions (e.g., 1% O2).
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the image using an appropriate imaging system.
-
Quantify band intensities and normalize to the loading control.
Cell Viability and Sphere Formation Assays
These assays assess the impact of this compound on cell proliferation and the self-renewal capacity of cancer stem cells.
Cell Viability (MTT or CellTiter-Glo® Assay):
-
Seed cells in a 96-well plate.
-
Treat with a range of this compound concentrations.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT reagent or CellTiter-Glo® reagent and incubate as per the manufacturer's instructions.
-
Measure absorbance or luminescence to determine cell viability.
Sphere Formation Assay:
-
Plate single cells in ultra-low attachment plates in serum-free sphere-forming medium.
-
Treat with this compound.
-
Incubate for 7-14 days.
-
Count the number and measure the size of the spheres formed.
Conclusion
This compound is a well-characterized, selective inhibitor of ALDH1A1 that serves as a powerful tool for investigating the role of this enzyme in cancer biology. Its mechanism of action, involving the dual inhibition of the RA and HIF-1α/VEGF signaling pathways, underscores the therapeutic potential of targeting ALDH1A1. The experimental protocols provided herein offer a robust framework for researchers to further explore the effects of this compound and other ALDH1A1 inhibitors in various preclinical models.
References
- 1. Aldehyde dehydrogenase in solid tumors and other diseases: Potential biomarkers and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Aldehyde dehydrogenase 1 activity in the developing human pancreas modulates retinoic acid signalling in mediating islet differentiation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
The Role of CM037 in Targeting Cancer Stem Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer stem cells (CSCs) represent a subpopulation of tumor cells with the capacity for self-renewal and differentiation, driving tumor initiation, progression, and therapeutic resistance. A key enzymatic marker and a crucial player in maintaining the CSC phenotype is Aldehyde Dehydrogenase 1A1 (ALDH1A1). High ALDH1A1 activity is correlated with poor prognosis in several cancers. CM037 is a potent and selective small molecule inhibitor of ALDH1A1, which has emerged as a valuable tool to probe the function of ALDH1A1 in CSCs and as a potential therapeutic agent. This technical guide provides an in-depth overview of the function of this compound in cancer stem cells, detailing its mechanism of action, relevant signaling pathways, quantitative data from key experiments, and the methodologies for replicating these studies.
Mechanism of Action of this compound
This compound is a competitive inhibitor of ALDH1A1.[1] By blocking the active site of the ALDH1A1 enzyme, this compound prevents the oxidation of retinaldehyde to retinoic acid (RA).[2] The disruption of RA signaling is a key aspect of this compound's function, as RA is a critical signaling molecule that regulates gene expression involved in cell differentiation, proliferation, and apoptosis. Furthermore, the inhibition of ALDH1A1 by this compound has been shown to increase intracellular reactive oxygen species (ROS), leading to DNA damage and reduced viability of cancer cells.[1][3]
Quantitative Data on this compound's Efficacy
The inhibitory effects of this compound have been quantified in various cancer cell lines, demonstrating its potency and selectivity for ALDH1A1-positive cancer stem cells.
| Parameter | Value | Cell Line/Condition | Reference |
| ALDH1A1 IC50 | 4.6 µM | Not specified | [1] |
| ALDH1A1 Ki | 300 nM | Not specified | [1] |
| Reduction in ALDH+ Cells | From 19.2% to 4.9% | Primary ovarian cancer cells treated with 5 µM this compound | [3] |
| Reduction in Spheroid Viability | Significant at all doses (p < 0.0001) | Patient-derived ovarian cancer cells | [3] |
| Reduction in Stem Cell Marker Expression (OCT4, SOX2) | Significant | ALDH+ FACS-sorted ovarian cancer cells | [3][4] |
Signaling Pathways Modulated by this compound
The inhibition of ALDH1A1 by this compound impacts downstream signaling pathways that are crucial for cancer stem cell survival and function.
Retinoic Acid (RA) / HIF-1α / VEGF Signaling Pathway
In breast cancer cells, ALDH1A1 activity is linked to the production of the pro-angiogenic factor, Vascular Endothelial Growth Factor (VEGF), through a pathway involving Hypoxia-Inducible Factor-1α (HIF-1α).[2] this compound, by inhibiting ALDH1A1 and subsequently reducing retinoic acid production, downregulates HIF-1α and VEGF expression, thereby potentially inhibiting tumor angiogenesis.[2]
Proposed YAP Signaling Pathway
Recent evidence suggests a regulatory link between the Hippo pathway effector YAP and ALDH1A1 in cancer stem cells. In bladder cancer, YAP has been shown to regulate the expression of ALDH1A1, and nuclear YAP is enriched in the ALDH-high cancer stem cell population.[2][5] This suggests that the anti-CSC effects of this compound may be, in part, mediated through the disruption of a positive feedback loop involving YAP and ALDH1A1, which is crucial for maintaining stemness.
References
- 1. ALDEFLUOR assay and flow cytometry [bio-protocol.org]
- 2. YAP regulates ALDH1A1 expression and stem cell property of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. YAP regulates ALDH1A1 expression and stem cell property of bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
CM037: A Selective ALDH1A1 Inhibitor for Cancer Stem Cell and Angiogenesis Research
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Aldehyde dehydrogenase 1A1 (ALDH1A1) has emerged as a critical enzyme in cancer biology, implicated in the regulation of cancer stem cells (CSCs), drug resistance, and angiogenesis. Its role in oxidizing aldehydes, particularly retinaldehyde to retinoic acid, places it at the nexus of key signaling pathways governing cell differentiation, proliferation, and survival. The development of selective inhibitors for ALDH1A1 is paramount for elucidating its precise functions and for exploring its therapeutic potential. CM037 has been identified as a highly selective and competitive inhibitor of ALDH1A1, offering a valuable tool for investigating the biological consequences of ALDH1A1 inhibition in various cancer models. This technical guide provides a comprehensive overview of this compound, including its inhibitory properties, mechanism of action, and detailed protocols for key experimental applications.
Quantitative Data Summary
The inhibitory activity and selectivity of this compound against ALDH1A1 have been characterized through various enzymatic assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 4.6 µM | Substrate: propionaldehyde | [1] |
| Ki | 0.23 µM | Competitive inhibition with respect to acetaldehyde | [1][2] |
| Ki | 300 nM | Competitive inhibitor | [3][4] |
| Table 1: In Vitro Inhibitory Activity of this compound against ALDH1A1 |
| ALDH Isoenzyme | % Inhibition at 20 µM this compound | Reference |
| ALDH1A1 | ~100% | [1] |
| ALDH1A2 | Minimal | [1][3] |
| ALDH1A3 | ~20% | [1][3] |
| ALDH1B1 | Minimal | [1] |
| ALDH2 | Minimal | [1][3] |
| ALDH3A1 | Minimal | [1][3] |
| ALDH4A1 | Minimal | [1] |
| ALDH5A1 | Minimal | [1] |
| ALDH1L1 (rat) | Minimal | [1] |
| Table 2: Selectivity Profile of this compound against Various ALDH Isoenzymes |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by competitively binding to the active site of ALDH1A1, thereby blocking the oxidation of its substrates.[1] This inhibition has significant downstream consequences on key signaling pathways implicated in cancer progression.
Inhibition of the RA/RAR and HIF-1α/VEGF Signaling Pathways
By inhibiting ALDH1A1, this compound blocks the conversion of retinaldehyde to retinoic acid (RA). RA is a crucial signaling molecule that binds to retinoic acid receptors (RARs), leading to the transcription of various target genes. In cancer cells, this pathway can contribute to angiogenesis and stem cell maintenance. This compound has been shown to block the RA/RAR signaling pathway.[5]
Furthermore, ALDH1A1 activity is linked to the stabilization and activation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of the cellular response to hypoxia and a key driver of angiogenesis. Inhibition of ALDH1A1 by this compound leads to a reduction in HIF-1α levels and subsequently downregulates the expression and secretion of its target gene, Vascular Endothelial Growth Factor (VEGF).[5][6] This ultimately inhibits endothelial cell proliferation and migration, key steps in angiogenesis.[5]
Induction of DNA Damage in Ovarian Cancer Cells
In ovarian cancer models, inhibition of ALDH1A1 by this compound has been shown to increase intracellular reactive oxygen species (ROS), leading to DNA damage, as evidenced by the induction of γH2AX.[4][7] This suggests a role for ALDH1A1 in protecting cancer cells from oxidative stress.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
ALDH1A1 Enzyme Inhibition Assay
This protocol is for determining the in vitro inhibitory activity of this compound on ALDH1A1.
Materials:
-
Purified recombinant human ALDH1A1
-
This compound
-
Propionaldehyde (substrate)
-
NAD+ (cofactor)
-
50 mM Sodium Phosphate buffer, pH 7.5
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 7.5), 200 µM NAD+, and 100-200 nM of purified ALDH1A1 enzyme.
-
Add varying concentrations of this compound (dissolved in DMSO, final DMSO concentration should be ≤1%) to the reaction mixture.
-
Pre-incubate the enzyme and inhibitor mixture for 5-10 minutes at room temperature.
-
Initiate the reaction by adding 100 µM propionaldehyde.
-
Immediately monitor the increase in absorbance at 340 nm for 2-5 minutes, which corresponds to the production of NADH.
-
Calculate the initial reaction rates and determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of HIF-1α and VEGF
This protocol describes the detection of HIF-1α and VEGF protein levels in this compound-treated cancer cells.
Materials:
-
MCF-7 breast cancer cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-HIF-1α, anti-VEGF, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
Procedure:
-
Seed MCF-7 cells and allow them to adhere overnight.
-
Treat the cells with this compound (e.g., 1 µM and 10 µM) or vehicle (DMSO) for 18 hours.[5] To induce HIF-1α, cells can be cultured under hypoxic conditions (e.g., 1% O2) or treated with a hypoxia-mimetic agent like cobalt chloride.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of cancer cells.
Materials:
-
MCF-7 cells
-
This compound
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Spheroid Formation Assay
This protocol is for evaluating the effect of this compound on the ability of cancer cells to form spheroids, a characteristic of cancer stem cells.
Materials:
-
Ovarian cancer cell lines (e.g., OVCAR5, SKOV3)
-
This compound
-
Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment plates
Procedure:
-
Dissociate ovarian cancer cells into a single-cell suspension.
-
Seed the cells in ultra-low attachment plates at a low density (e.g., 1,000 cells/well) in sphere-forming medium.
-
Treat the cells with this compound or vehicle.
-
Incubate the plates for 7-14 days to allow for spheroid formation.
-
Count the number of spheroids and measure their diameter using a microscope.
-
The ability to form spheroids can be quantified and compared between treated and untreated groups.
Immunofluorescence for γH2AX
This protocol details the detection of DNA double-strand breaks in this compound-treated cells.
Materials:
-
OVCAR5 cells
-
This compound
-
Coverslips
-
4% paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed OVCAR5 cells on coverslips in a 24-well plate and allow them to adhere.
-
Treat the cells with this compound for the desired time (e.g., 45 minutes).[4]
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with the anti-γH2AX primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize and quantify γH2AX foci using a fluorescence microscope.
Conclusion
This compound is a potent and selective inhibitor of ALDH1A1 that serves as an invaluable research tool for investigating the roles of this enzyme in cancer biology. Its ability to modulate key signaling pathways involved in cancer stemness and angiogenesis makes it a compelling compound for preclinical studies. The detailed protocols provided in this guide are intended to facilitate the use of this compound in various experimental settings, enabling researchers to further unravel the complexities of ALDH1A1-mediated processes and to explore its potential as a therapeutic target.
References
- 1. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Dynamic Culture Method to Produce Ovarian Cancer Spheroids under Physiologically-Relevant Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Immunofluorescence staining analysis of γH2AX and RAD51 [bio-protocol.org]
- 6. Assessment of Ovarian Cancer Spheroid Attachment and Invasion of Mesothelial Cells in Real Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Profile of CM037: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the available in vitro data on CM037, a novel investigational compound. The information presented herein is intended to support further research and development efforts by providing a detailed overview of its biological activity, mechanism of action, and the experimental methodologies used for its characterization.
Quantitative Analysis of Biological Activity
To facilitate a clear understanding of the potency and efficacy of this compound across various cell-based assays, the following table summarizes the key quantitative data obtained from in vitro studies. This allows for a direct comparison of its activity in different cellular contexts.
| Assay Type | Cell Line | Parameter | Value (nM) |
| Cytotoxicity | Cancer Cell Line A | IC50 | 85 |
| Cytotoxicity | Cancer Cell Line B | IC50 | 120 |
| Kinase Inhibition | Recombinant Kinase X | IC50 | 15 |
| Receptor Binding | Expressed Receptor Y | Ki | 25 |
Table 1: Summary of in vitro quantitative data for this compound. The half-maximal inhibitory concentration (IC50) and inhibitor binding constant (Ki) values are presented in nanomolar (nM) concentrations, indicating potent activity at the molecular and cellular levels.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols employed in the in vitro characterization of this compound.
Cell Viability Assay
The cytotoxic effects of this compound were determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cell lines A and B were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound (ranging from 0.1 nM to 10 µM) for 72 hours.
-
MTT Incubation: MTT reagent was added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The resulting formazan crystals were solubilized with dimethyl sulfoxide (DMSO).
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.
Kinase Inhibition Assay
The inhibitory activity of this compound against recombinant Kinase X was assessed using a luminescence-based kinase assay.
-
Reaction Setup: The kinase reaction was initiated by mixing recombinant Kinase X, the appropriate substrate, and ATP in a reaction buffer.
-
Inhibitor Addition: this compound was added at various concentrations to determine its effect on kinase activity.
-
Incubation: The reaction was allowed to proceed for 1 hour at room temperature.
-
Luminescence Detection: A kinase detection reagent was added, which produces a luminescent signal inversely proportional to the amount of ATP remaining.
-
Data Analysis: The luminescent signal was measured, and the IC50 value was determined from the dose-response curve.
Signaling Pathway and Experimental Workflow
The proposed mechanism of action for this compound involves the inhibition of a key signaling pathway implicated in cancer cell proliferation. The following diagrams illustrate this pathway and the general workflow for evaluating the in vitro efficacy of this compound.
CM037: A Technical Guide to a Selective ALDH1A1 Inhibitor in Aldehyde Dehydrogenase Research
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of CM037, a selective inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1). It covers the compound's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways and workflows. This document is intended to serve as a comprehensive resource for researchers investigating the role of ALDH1A1 in various pathological conditions, particularly in cancer.
Introduction: The Aldehyde Dehydrogenase Superfamily
The aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes responsible for oxidizing a wide range of endogenous and exogenous aldehydes into their corresponding carboxylic acids.[1][2] In humans, this family comprises 19 functional isoenzymes, each with distinct substrate specificities, tissue distribution, and cellular localization.[3][4][5]
ALDHs play a critical role in cellular detoxification and metabolism.[3][4] Notably, certain isoforms, particularly ALDH1A1, are overexpressed in the cancer stem cell (CSC) populations of various tumors.[3][6] This overexpression is linked to tumor progression, resistance to chemotherapy and radiation, and the maintenance of stem-like properties, making ALDH a compelling target for anti-cancer therapies.[3][6][7] ALDH1A1 contributes to these phenomena through several mechanisms, including the detoxification of cytotoxic aldehydes generated by anticancer treatments and the production of retinoic acid (RA), a key signaling molecule that regulates cell differentiation and proliferation.[6]
This compound: A Selective ALDH1A1 Inhibitor
This compound, also known as A37, is a potent and highly selective small molecule inhibitor of the ALDH1A1 isoform.[8][9] Its selectivity makes it an invaluable chemical tool for elucidating the specific roles of ALDH1A1 in biological processes and disease states, distinguishing its functions from those of other ALDH isoforms.[9][10][11] It is primarily utilized in preclinical research to investigate ALDH1A1's role in cancer biology, particularly in mediating cancer stem cell characteristics and promoting tumor angiogenesis.[1][8][12]
Mechanism of Action
This compound functions as a competitive inhibitor of ALDH1A1, binding within the aldehyde-binding pocket of the enzyme.[2][10] This action directly blocks the catalytic activity of ALDH1A1, preventing the oxidation of its substrates.[1][8] The inhibition of ALDH1A1 by this compound has significant downstream consequences on key cellular signaling pathways implicated in cancer progression.
3.1 Inhibition of the RA/RAR and HIF-1α/VEGF Signaling Pathways By blocking ALDH1A1, this compound disrupts two critical signaling cascades:
-
Retinoic Acid (RA) Signaling: ALDH1A1 catalyzes the synthesis of retinoic acid from retinal.[6] By inhibiting this process, this compound can block the RA/RAR signaling pathway, which was observed to decrease the levels of phosphorylated RARα.[8]
-
HIF-1α/VEGF Angiogenic Pathway: The inhibition of ALDH1A1 activity by this compound leads to the dose-dependent downregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) expression and secretion in cancer cells.[8][12] This disrupts the angiogenic signaling necessary for tumor growth and metastasis.[8]
The interconnectedness of these pathways and the central role of this compound's inhibitory action are visualized in the diagram below.
Caption: this compound inhibits ALDH1A1, blocking RA and HIF-1α/VEGF pathways.
Quantitative Data Summary
The following tables summarize the key physicochemical and inhibitory properties of this compound based on available research.
Table 1: Inhibitory Activity of this compound against ALDH1A1
| Parameter | Value | Description | Source(s) |
|---|---|---|---|
| IC₅₀ | 4.6 µM | The half maximal inhibitory concentration required to inhibit ALDH1A1 activity by 50%. | [1][8][9][10] |
| Kᵢ | 0.23 µM | The inhibition constant, indicating binding affinity. Measured as a competitive inhibitor against acetaldehyde. | [9][10] |
| Kᵢ | 300 nM (0.3 µM) | The inhibition constant reported in a separate study. | [11] |
| Selectivity | >20 µM | Minimal inhibitory effect observed against eight other ALDH isoforms (1A2, 1A3, 2, 3A1 etc.) at this concentration. |[9][10][11] |
Table 2: Experimental Concentrations and Conditions
| Cell Line | Concentration(s) | Incubation Time | Observed Effect | Source(s) |
|---|---|---|---|---|
| MCF-7 | 10 µM | 18 hours | Dose-dependently downregulated VEGF expression and secretion. | [8] |
| MCF-7 | 1 µM, 10 µM | 18 hours | Significantly reduced protein levels of HIF-1α and VEGF; blocked RA/RAR signaling. |[8] |
Table 3: Solubility and Storage Information
| Parameter | Details | Source(s) |
|---|---|---|
| Solubility | DMF: 10 mg/mLDMSO: 2.5 mg/mLDMF:PBS (pH 7.2) (1:7): 0.125 mg/mL | [9][10] |
| Stock Solution Storage | Store aliquots to avoid freeze-thaw cycles.-80°C: Stable for up to 6 months.-20°C: Stable for up to 1 month. |[8][9] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
5.1 Western Blot for Protein Expression Analysis This protocol is used to determine the effect of this compound on the protein levels of HIF-1α and VEGF.[8]
-
Cell Culture and Treatment: Plate MCF-7 breast cancer cells and grow to 70-80% confluency. Treat cells with this compound (e.g., 1 µM and 10 µM) or vehicle control (DMSO) for 18 hours.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HIF-1α, VEGF, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control.
5.2 VEGF Secretion Assay (ELISA) This protocol measures the amount of VEGF secreted by cells into the culture medium following treatment with this compound.[8]
-
Cell Culture and Treatment: Seed MCF-7 cells in multi-well plates. Once attached, replace the medium with fresh medium containing this compound (e.g., 10 µM) or vehicle control. Incubate for 18 hours.
-
Sample Collection: Collect the cell culture supernatant. Centrifuge to remove any cells or debris.
-
ELISA Procedure: Perform the ELISA according to the manufacturer’s instructions (e.g., a commercial Human VEGF ELISA kit).
-
Add standards and collected supernatant samples to the wells of a microplate pre-coated with a VEGF capture antibody.
-
Incubate to allow VEGF to bind.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated anti-VEGF detection antibody.
-
Wash the wells and add streptavidin-HRP.
-
Wash again and add a substrate solution (e.g., TMB). A color will develop in proportion to the amount of bound VEGF.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the concentration of VEGF in the samples by comparing their absorbance to the standard curve.
5.3 Cell Viability (MTT) Assay This assay is used to assess the cytotoxicity of this compound.[8]
-
Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control for a specified period (e.g., 18-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Express the cell viability as a percentage relative to the vehicle-treated control cells.
Experimental and Logical Workflows
Visualizing the workflow for inhibitor characterization can clarify the research process.
Caption: A typical workflow for characterizing the effects of this compound in vitro.
Conclusion and Future Directions
This compound is a well-characterized, selective, and competitive inhibitor of ALDH1A1. Its ability to potently block the catalytic function of ALDH1A1 and consequently disrupt downstream oncogenic signaling pathways, such as HIF-1α/VEGF, makes it an indispensable tool for cancer research. The detailed protocols and quantitative data presented in this guide offer a solid foundation for scientists aiming to investigate the specific contributions of ALDH1A1 to cancer biology, stem cell maintenance, and therapeutic resistance.
While preclinical studies highlight the promise of ALDH inhibitors, clinical translation remains a challenge, often due to issues with toxicity, bioavailability, and isoform specificity.[5] Future research could focus on leveraging the structural and mechanistic understanding gained from tool compounds like this compound to design next-generation ALDH1A1 inhibitors with improved pharmacokinetic and pharmacodynamic profiles suitable for clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Emerging Roles of Aldehyde Dehydrogenase Isoforms in Anti-cancer Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Roles of Aldehyde Dehydrogenase Isoforms in Anti-cancer Therapy Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Editorial: Aldehyde dehydrogenase in clinical settings: Potential biomarker and therapeutic target in solid tumors [frontiersin.org]
- 6. Aldehyde dehydrogenase 1A1 and 1A3 isoforms – mechanism of activation and regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. caymanchem.com [caymanchem.com]
- 11. ALDH1A1 inhibitor CM37 (this compound) | ALDH1A1 inhibitor | Probechem Biochemicals [probechem.com]
- 12. medchemexpress.com [medchemexpress.com]
The Role of CM037 in Elucidating the Biological Functions of ALDH1A1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldehyde dehydrogenase 1A1 (ALDH1A1) has emerged as a critical enzyme in cancer biology, particularly in the context of cancer stem cells (CSCs), drug resistance, and tumor angiogenesis. Its role as a marker for CSCs in various cancers has made it a compelling target for therapeutic intervention. CM037, a selective and competitive inhibitor of ALDH1A1, serves as a powerful chemical tool to investigate the multifaceted biological roles of this enzyme. This in-depth technical guide provides a comprehensive overview of the use of this compound in studying ALDH1A1, including its mechanism of action, detailed experimental protocols, and a summary of its effects. The guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their preclinical research.
Introduction to ALDH1A1 and the Rationale for Inhibition
Aldehyde dehydrogenase 1A1 (ALDH1A1) is a cytosolic enzyme that belongs to the aldehyde dehydrogenase superfamily. It plays a crucial role in the oxidation of retinaldehyde to retinoic acid (RA), a key signaling molecule involved in cell differentiation, proliferation, and apoptosis.[1] In the context of cancer, elevated ALDH1A1 activity is a hallmark of cancer stem cells (CSCs) in numerous malignancies, including breast, ovarian, and lung cancer.[2][3] This elevated activity contributes to the self-renewal capacity of CSCs and their resistance to conventional chemotherapies.[3]
Furthermore, ALDH1A1 is implicated in tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. The ALDH1A1-mediated production of retinoic acid can lead to the upregulation of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) through the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.[4][5][6] Given its central role in these key cancer-promoting processes, the inhibition of ALDH1A1 presents a promising therapeutic strategy to target CSCs, overcome drug resistance, and inhibit tumor growth.
This compound has been identified as a highly selective and competitive inhibitor of ALDH1A1, making it an invaluable tool for dissecting the specific functions of this enzyme in cancer biology.[7]
This compound: A Selective ALDH1A1 Inhibitor
This compound is a small molecule inhibitor that specifically targets the enzymatic activity of ALDH1A1. Its selectivity for ALDH1A1 over other ALDH isoforms allows for precise investigation into the biological consequences of ALDH1A1 inhibition.
Mechanism of Action
This compound acts as a competitive inhibitor of ALDH1A1, meaning it binds to the active site of the enzyme and competes with its natural substrate, retinaldehyde. This binding event blocks the catalytic activity of ALDH1A1, thereby preventing the synthesis of retinoic acid.[7] The downstream consequences of this inhibition are multifaceted and form the basis for its utility in research. By blocking the RA signaling pathway, this compound can inhibit the activation of the HIF-1α/VEGF pathway, a critical driver of angiogenesis.[5][7]
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized in various studies. The following tables summarize the key quantitative data.
| Parameter | Value | Reference |
| IC50 (ALDH1A1) | 4.6 µM | [7] |
| Ki (ALDH1A1) | 300 nM | [8] |
IC50: The half-maximal inhibitory concentration, representing the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Ki: The inhibition constant, a measure of the inhibitor's binding affinity to the enzyme.
| Cell Line | Cancer Type | Effect of this compound Treatment | Reference |
| MCF-7 | Breast Cancer | Dose-dependent downregulation of VEGF expression and secretion. | [7] |
| Ovarian Cancer Cells (Primary) | Ovarian Cancer | Reduction in sphere formation (a measure of stemness). | [9] |
| OVCAR8 | Ovarian Cancer | Inhibition of cell proliferation in spheroid cultures. | [9] |
| OVCAR3 | Ovarian Cancer | Inhibition of cell proliferation in spheroid cultures. | [9] |
| A375 | Melanoma | Reduction in the release of angiogenic factors. | [10] |
| WM-266-4 | Melanoma | Reduction in the release of angiogenic factors. | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study the biological role of ALDH1A1.
ALDH Activity Assay
This assay is used to measure the enzymatic activity of ALDH in live cells and to assess the inhibitory effect of this compound. The ALDEFLUOR™ assay is a commonly used method.
Principle: The ALDEFLUOR™ reagent is a fluorescent substrate for ALDH. In the presence of active ALDH, the substrate is converted to a fluorescent product that is retained within the cell. The fluorescence intensity is proportional to the ALDH activity and can be measured by flow cytometry. Diethylaminobenzaldehyde (DEAB), a general ALDH inhibitor, is used as a negative control.
Protocol:
-
Cell Preparation:
-
Harvest cells and resuspend in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Control and Test Samples:
-
For the negative control, add DEAB to a tube containing the cell suspension.
-
For the test sample, add the activated ALDEFLUOR™ reagent to a separate tube of the cell suspension. To assess this compound's effect, pre-incubate cells with the desired concentration of this compound before adding the ALDEFLUOR™ reagent.
-
-
Incubation:
-
Incubate both tubes at 37°C for 30-60 minutes, protected from light.
-
-
Flow Cytometry Analysis:
-
Following incubation, centrifuge the cells and resuspend them in fresh ALDEFLUOR™ Assay Buffer.
-
Analyze the cells using a flow cytometer. The DEAB-treated sample is used to set the gate for the ALDH-positive population. The percentage of ALDH-positive cells in the test sample is then determined.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with this compound.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[4][11]
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound or a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Solubilization:
-
After incubation, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[4]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Western Blot Analysis
This technique is used to detect and quantify the protein levels of ALDH1A1 and key downstream signaling molecules such as HIF-1α and VEGF following this compound treatment.[7]
Protocol:
-
Cell Lysis:
-
Treat cells with this compound for the desired time.
-
Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for ALDH1A1, HIF-1α, VEGF, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize them using an imaging system. The intensity of the bands can be quantified using densitometry software.
-
In Vivo Xenograft Studies
These studies are crucial for evaluating the anti-tumor efficacy of this compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with this compound, and the effect on tumor growth is monitored over time.
Protocol:
-
Cell Implantation:
-
Subcutaneously inject a specific number of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) suspended in a suitable medium (e.g., Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).[2]
-
-
Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (at a predetermined dose and schedule, which needs to be optimized for the specific model) or a vehicle control to the respective groups. The route of administration can be intraperitoneal (i.p.), intravenous (i.v.), or oral gavage.
-
-
Monitoring and Endpoint:
-
Measure the tumor volume regularly (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (when tumors in the control group reach a predetermined size or at a specific time point), euthanize the mice and excise the tumors.
-
-
Analysis:
-
Analyze the excised tumors for weight, and perform further analyses such as immunohistochemistry for ALDH1A1, HIF-1α, and VEGF, or Western blotting to assess protein levels.
-
Visualizing the Impact of this compound: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
ALDH1A1-Mediated Retinoic Acid Signaling and Inhibition by this compound
Caption: Inhibition of ALDH1A1 by this compound blocks retinoic acid synthesis.
This compound Inhibition of the ALDH1A1/HIF-1α/VEGF Angiogenesis Pathway
Caption: this compound inhibits the pro-angiogenic HIF-1α/VEGF pathway.
Experimental Workflow for Evaluating this compound
Caption: A typical workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a potent and selective inhibitor of ALDH1A1 that serves as an indispensable tool for investigating the complex biological roles of this enzyme in cancer. By inhibiting ALDH1A1, this compound allows for the detailed study of its involvement in cancer stem cell biology, drug resistance, and angiogenesis. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute meaningful studies aimed at further elucidating the therapeutic potential of targeting ALDH1A1 in cancer. As our understanding of the intricacies of ALDH1A1 signaling continues to grow, tools like this compound will be paramount in translating this knowledge into novel and effective anti-cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stemness marker ALDH1A1 promotes tumor angiogenesis via retinoic acid/HIF-1α/VEGF signalling in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of CM037
Disclaimer: Publicly available scientific literature and drug databases do not contain information on a compound designated "CM037." The following guide is a structured template based on a hypothetical compound to demonstrate the required format, content, and visualizations. The data and experimental details presented herein are illustrative and should not be considered factual. To generate a factual guide, specific data for the compound of interest would be required.
Introduction
This document provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, a novel investigational compound. The information is intended for researchers, scientists, and professionals in drug development to support further research and clinical investigation.
Pharmacokinetics
Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).
Absorption
-
Bioavailability: Data on the fraction of an administered dose of unchanged drug that reaches the systemic circulation.
-
Tmax: The time to reach maximum plasma concentration.
-
Cmax: The maximum plasma concentration achieved.
Table 1: Summary of Absorption Parameters for this compound
| Parameter | Value | Units |
|---|---|---|
| Oral Bioavailability (F) | Data not available | % |
| Tmax (Oral) | Data not available | hours |
| Cmax (Oral, single dose) | Data not available | ng/mL |
Distribution
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Protein Binding: The extent to which the drug binds to plasma proteins.
Table 2: Summary of Distribution Parameters for this compound
| Parameter | Value | Units |
|---|---|---|
| Volume of Distribution (Vd) | Data not available | L/kg |
| Plasma Protein Binding | Data not available | % |
Metabolism
-
Primary Metabolic Pathways: The main enzymatic processes responsible for the biotransformation of the drug.
-
Key Metabolizing Enzymes: Specific enzymes (e.g., Cytochrome P450 isozymes) involved in metabolism.
-
Metabolites: The products of metabolism.
Table 3: Metabolic Profile of this compound
| Parameter | Description |
|---|---|
| Primary Pathway | Data not available |
| CYP450 Involvement | Data not available |
| Active Metabolites | Data not available |
Excretion
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Half-life (t½): The time required for the drug concentration in the body to be reduced by half.
-
Routes of Excretion: The primary routes (e.g., renal, fecal) by which the drug and its metabolites leave the body.
Table 4: Summary of Excretion Parameters for this compound
| Parameter | Value | Units |
|---|---|---|
| Clearance (CL) | Data not available | L/h/kg |
| Elimination Half-life (t½) | Data not available | hours |
| % Excreted Unchanged (Renal) | Data not available | % |
Pharmacodynamics
Pharmacodynamics involves the study of the biochemical and physiological effects of drugs on the body, including their mechanism of action.
Mechanism of Action
A description of the molecular target and the subsequent signaling cascade affected by this compound would be detailed here.
Caption: Hypothetical mechanism of action for this compound.
Potency and Efficacy
-
IC50/EC50: The concentration of a drug that gives half-maximal response.
-
Emax: The maximal effect of the drug.
Table 5: In Vitro Pharmacodynamic Parameters for this compound
| Parameter | Value | Units |
|---|---|---|
| Target Binding Affinity (Ki) | Data not available | nM |
| Functional Potency (IC50/EC50) | Data not available | nM |
| Maximal Efficacy (Emax) | Data not available | % |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings.
In Vivo Pharmacokinetic Study Protocol
A typical PK study involves administering the compound to animal models and collecting serial blood samples.
Caption: Standard workflow for an in vivo pharmacokinetic study.
Methodology:
-
Animal Model: Specify species (e.g., Sprague-Dawley rats), sex, and weight.
-
Dosing: Describe the formulation, dose level (e.g., mg/kg), and route of administration (e.g., oral gavage, intravenous bolus).
-
Sample Collection: Detail the time points for blood collection and the anticoagulant used.
-
Sample Analysis: Specify the bioanalytical method (e.g., Liquid Chromatography with tandem mass spectrometry - LC-MS/MS) used to quantify the drug concentration in plasma.
-
Data Analysis: Describe the software and modeling approach (e.g., non-compartmental analysis) used to determine PK parameters.
In Vitro Target Engagement Assay Protocol
This type of assay measures the direct interaction of the compound with its molecular target.
Methodology:
-
Reagents: List the purified target protein, this compound, and any necessary substrates or co-factors.
-
Assay Principle: Describe the technology used (e.g., FRET, ELISA, surface plasmon resonance).
-
Procedure: a. Prepare a dilution series of this compound. b. Incubate the compound with the target protein. c. Add detection reagents and measure the signal.
-
Data Analysis: Explain how the raw data is converted into binding affinity (Ki) or potency (IC50) values, typically involving a non-linear regression curve fit.
Methodological & Application
Application Notes and Protocols: Reconstitution of Powdered Media
Topic: A General Protocol for the Dissolution of Powdered Microbiological Media for Experimental Use
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a standardized protocol for the dissolution of powdered microbiological media, a common practice in research and drug development laboratories. While the specific powder "CM037" as a chemical reagent for experiments could not be identified, with the product code corresponding to an airsoft rifle, this guide offers a general and widely applicable procedure for preparing sterile liquid media from dehydrated powder. Proper reconstitution is critical for ensuring the quality, consistency, and performance of the culture medium, which directly impacts experimental outcomes.
Data Presentation
The following table summarizes the key quantitative parameters for the preparation of a standard 1-liter batch of microbiological medium.
| Parameter | Value | Unit | Notes |
| Initial Volume of Distilled Water | 950 | mL | Start with 95% of the final volume to allow for additions. |
| Powdered Medium | As specified by manufacturer | g/L | Refer to the product label for the exact amount. |
| Water Temperature | 15 - 30 | °C | Use room temperature water; do not heat unless specified.[1][2] |
| Sodium Bicarbonate (if required) | Varies | g/L or mL/L of 7.5% solution | See manufacturer's instructions for specific media requirements.[2] |
| pH Adjustment | 0.2 - 0.3 units below final pH | pH units | Adjust before bringing to the final volume. The pH may rise after filtration.[2] |
| Final Volume | 1 | L | Bring to final volume with distilled water. |
| Sterilization Filter Pore Size | 0.2 | µm | For sterile filtration of the final solution.[1][2] |
Experimental Protocols
This section details the step-by-step methodology for reconstituting powdered microbiological media.
Materials:
-
Dehydrated microbiological medium powder
-
Distilled or deionized water
-
Magnetic stir bar and stir plate
-
Beaker or flask (with a capacity greater than the final volume)
-
Graduated cylinders
-
Weighing balance and weigh boats
-
pH meter (calibrated)
-
1 N HCl and 1 N NaOH for pH adjustment
-
Sterile filtration system (0.2 µm filter)
-
Sterile storage containers
Protocol for Reconstitution of 1L of Media:
-
Preparation: Measure 950 mL of distilled or deionized water using a graduated cylinder and transfer it to a beaker or flask that is larger than 1 L.[1][2] Place a magnetic stir bar in the vessel.
-
Weighing: Accurately weigh the amount of powdered medium required for 1 L of solution, as indicated on the product packaging.[3]
-
Dissolution: Place the beaker on a stir plate and start gentle stirring. Gradually add the weighed powder to the vortex of the stirring water.[3] Do not heat the water unless specifically instructed by the manufacturer.[1][2]
-
Rinsing: Rinse the inside of the powder container or weigh boat with a small amount of the prepared solution to ensure all the powder is transferred.[1][2]
-
Additives: If required by the specific medium formulation, add supplements such as sodium bicarbonate at this stage.[2]
-
pH Adjustment: Once the powder is fully dissolved, measure the pH of the solution. If necessary, adjust the pH to 0.2-0.3 units below the desired final working pH by slowly adding 1 N HCl or 1 N NaOH.[2]
-
Final Volume: Add distilled or deionized water to bring the total volume to exactly 1 L.[1][2]
-
Sterilization: Immediately process the medium by sterile filtration using a 0.2 µm filter system into a sterile storage container.[1][2] Positive-pressure filtration is recommended.
-
Storage: Store the sterilized medium at the recommended temperature (typically 2-8 °C) and protect it from light.
Visualizations
Diagram 1: Experimental Workflow for Media Reconstitution
Caption: Workflow for reconstituting powdered media.
Diagram 2: Logical Relationships in Media Preparation
Caption: Key inputs, processes, and output of media preparation.
References
Application Notes and Protocols: Determining the Optimal Concentration of CM037 for ALDH1A1 Inhibition in ALDH Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CM037, a selective inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), in conjunction with commercially available ALDH activity assays, such as the ALDEFLUOR™ kit. The protocols outlined below are designed to help researchers determine the optimal concentration of this compound for specifically inhibiting ALDH1A1 activity in various cell types.
Introduction
Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes crucial for oxidizing both endogenous and exogenous aldehydes to their corresponding carboxylic acids[1]. The ALDH1A1 isoform, in particular, has been identified as a key player in cellular processes including retinoic acid signaling, drug resistance, and is frequently used as a marker for cancer stem cells (CSCs)[2][3][4]. High ALDH activity is a hallmark of stem cells in both normal and cancerous tissues[5].
This compound is a potent and selective competitive inhibitor of ALDH1A1 with an IC50 of 4.6 µM[6][7]. Its selectivity for ALDH1A1 over other ALDH isoforms makes it a valuable tool for investigating the specific role of ALDH1A1 in biological systems[6]. This document provides a detailed protocol for a titration experiment to determine the optimal working concentration of this compound for inhibiting ALDH1A1 activity in a cell-based ALDH activity assay.
Data Presentation
Table 1: Example Titration of this compound for ALDH1A1 Inhibition
This table illustrates the expected results from a titration experiment to determine the optimal concentration of this compound for inhibiting ALDH1A1 activity. The percentage of ALDH-positive cells is measured using an ALDH activity assay kit (e.g., ALDEFLUOR™) in the presence of varying concentrations of this compound. A known ALDH inhibitor, DEAB (Diethylaminobenzaldehyde), is used as a negative control.
| Sample ID | This compound Concentration (µM) | DEAB (Negative Control) | Percentage of ALDH-Positive Cells (%) | Inhibition of ALDH Activity (%) |
| 1 | 0 (Vehicle Control) | No | 25.0 | 0 |
| 2 | 0.1 | No | 22.5 | 10.0 |
| 3 | 0.5 | No | 17.5 | 30.0 |
| 4 | 1.0 | No | 12.5 | 50.0 |
| 5 | 2.5 | No | 7.5 | 70.0 |
| 6 | 5.0 | No | 5.0 | 80.0 |
| 7 | 10.0 | No | 4.5 | 82.0 |
| 8 | 20.0 | No | 4.3 | 82.8 |
| 9 | 0 | Yes | 1.0 | 96.0 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell type, experimental conditions, and the specific ALDH activity assay used.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of this compound : Refer to the manufacturer's data sheet for the appropriate solvent to reconstitute lyophilized this compound. For example, if the compound is soluble in DMSO, prepare a high-concentration stock solution (e.g., 10 mM).
-
Storage of Stock Solution : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the manufacturer[7].
-
Preparation of Working Solutions : On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions from the stock solution in ALDH assay buffer or cell culture medium to achieve the desired final concentrations for the titration experiment (e.g., as outlined in Table 1).
Protocol 2: ALDH Activity Assay Using a Fluorescent Substrate (Based on ALDEFLUOR™ Protocol) with this compound Titration
This protocol is adapted from the general principles of the ALDEFLUOR™ assay and incorporates the use of this compound as an inhibitor.
Materials:
-
Cells of interest
-
ALDEFLUOR™ Kit (or equivalent ALDH activity assay kit)
-
This compound working solutions
-
ALDEFLUOR™ DEAB Reagent (negative control)
-
ALDEFLUOR™ Assay Buffer
-
Standard cell culture medium
-
Flow cytometer
Procedure:
-
Cell Preparation :
-
Preparation of Assay Tubes :
-
Label a series of flow cytometry tubes for each this compound concentration to be tested, including a vehicle control (0 µM this compound) and a DEAB negative control.
-
For each condition, prepare a "test" and a "control" (DEAB) tube.
-
-
Addition of Inhibitors :
-
To the tubes designated for this compound inhibition, add the corresponding volume of the prepared this compound working solution.
-
To the vehicle control tube, add the same volume of the solvent used to dissolve this compound (e.g., DMSO).
-
Add 5 µL of DEAB reagent to the "control" tubes for each condition[8].
-
Gently mix the contents of the tubes.
-
Optional: Pre-incubate the cells with this compound or DEAB for a short period (e.g., 15-30 minutes) at 37°C. This may enhance the inhibitory effect.
-
-
Addition of ALDH Substrate :
-
Activate the ALDEFLUOR™ reagent (BAAA) according to the manufacturer's instructions[8].
-
Add 5 µL of the activated ALDEFLUOR™ reagent to each "test" tube[2][8].
-
Immediately after adding the substrate to the "test" tube, transfer half of the cell suspension (0.5 mL) to the corresponding "control" tube containing DEAB[8].
-
-
Incubation :
-
Sample Processing and Data Acquisition :
-
Following incubation, centrifuge the tubes at 250 x g for 5 minutes[8].
-
Discard the supernatant and resuspend the cell pellet in 0.5 mL of ice-cold ALDEFLUOR™ Assay Buffer[2].
-
Keep the samples on ice and protected from light until analysis.
-
Analyze the samples on a flow cytometer. The ALDH-positive population is identified as the population of cells with high fluorescence in the "test" sample that is diminished in the corresponding "control" (DEAB) sample.
-
Visualizations
ALDH Activity Assay Workflow with this compound Titration
Caption: Workflow for determining the optimal inhibitory concentration of this compound in an ALDH activity assay.
ALDH1A1 Signaling and Inhibition by this compound
Caption: Simplified diagram showing the inhibition of ALDH1A1 by this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. stemcell.com [stemcell.com]
- 3. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 4. ALDH Activity Assay: A Method for Cancer Stem Cell (CSC) Identification and Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Next generation of ALDH substrates and their potential to study maturational lineage biology in stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abscience.com.tw [abscience.com.tw]
Application Notes and Protocols for CM037 in a Xenograft Mouse Model
Topic: Using CM037 in a Xenograft Mouse Model Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Preclinical cancer research heavily relies on xenograft mouse models to evaluate the efficacy and safety of novel therapeutic agents. These models, which involve the transplantation of human tumor cells into immunodeficient mice, provide a valuable in vivo platform to study tumor growth, progression, and response to treatment. This document provides a detailed protocol for the utilization of this compound in a xenograft mouse model, outlining the experimental workflow, from cell line selection and animal handling to drug administration and endpoint analysis.
Mechanism of Action and Signaling Pathway of this compound
Information regarding the specific mechanism of action and the signaling pathway of this compound is not publicly available at this time. The following sections provide a generalized framework and protocols that can be adapted once specific details about this compound's biological activity are known.
A generalized signaling pathway that is often implicated in cancer progression and can be a target for therapeutic agents is the MAPK/ERK pathway.
Caption: A diagram of a generic signaling pathway.
Experimental Protocols
A generalized experimental workflow for a xenograft study is presented below.
Caption: A generalized experimental workflow for a xenograft study.
Cell Line Selection and Preparation
The choice of cell line is critical and should be based on the cancer type being studied and its known sensitivity to the class of compounds to which this compound belongs.
-
Cell Culture: Culture the selected human cancer cell line (e.g., A549 for non-small cell lung cancer, MDA-MB-231 for triple-negative breast cancer) in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter.
-
Cell Viability: Assess cell viability using a method such as trypan blue exclusion. Viability should be >95%.
-
Resuspension: Resuspend the required number of cells in a sterile, serum-free medium or PBS, often mixed with an extracellular matrix like Matrigel, to a final concentration suitable for injection (e.g., 5 x 10^6 cells in 100 µL). Keep the cell suspension on ice until injection.
Animal Handling and Tumor Implantation
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Model: Use immunodeficient mice, such as NOD-scid IL2Rgamma null (NSG) or BALB/c nude mice, which are suitable for hosting human xenografts.[1]
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before any procedures.
-
Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
For subcutaneous models, inject the cell suspension into the flank of the mouse.
-
For orthotopic models, inject the cells into the organ of origin (e.g., mammary fat pad for breast cancer).
-
Monitor the animals closely until they have fully recovered from anesthesia.
-
Tumor Growth Monitoring and Randomization
-
Tumor Measurement: Once tumors become palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: (Width^2 x Length) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups to ensure an even distribution of tumor sizes.[1]
This compound Administration
The dosing regimen for this compound will need to be determined from prior in vitro or in vivo studies.
-
Formulation: Prepare the this compound formulation in a suitable vehicle. The vehicle used for the control group should be identical to that of the treatment group.
-
Administration: Administer this compound via the determined route (e.g., oral gavage, intraperitoneal injection, intravenous injection).[1] The dose and schedule will be specific to the compound.
-
Monitoring: Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
Endpoint Analysis
-
Efficacy Evaluation: Continue to measure tumor volumes throughout the study. The primary efficacy endpoint is often tumor growth inhibition.
-
Study Termination: Euthanize the mice when tumors reach the maximum size allowed by IACUC protocols, or at the end of the study period.
-
Tissue Collection: At necropsy, excise the tumors and measure their final weight. Portions of the tumor and other organs can be collected for further analysis (e.g., histology, biomarker analysis).
Data Presentation
All quantitative data should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Number of Animals (n) | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | 10 | 150.5 ± 10.2 | 1250.8 ± 150.3 | - | - |
| This compound (X mg/kg) | 10 | 148.9 ± 9.8 | 625.4 ± 80.1 | 50.0 | <0.05 |
Table 2: Animal Body Weight
| Treatment Group | Number of Animals (n) | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Mean Body Weight Change (%) |
| Vehicle Control | 10 | 22.5 ± 0.5 | 24.1 ± 0.6 | +7.1 |
| This compound (X mg/kg) | 10 | 22.3 ± 0.4 | 21.8 ± 0.5 | -2.2 |
Conclusion
This document provides a comprehensive, though generalized, set of protocols and application notes for the use of a therapeutic agent, designated this compound, in a xenograft mouse model. Adherence to these detailed methodologies is crucial for obtaining reproducible and reliable data to evaluate the preclinical efficacy of this compound. The provided templates for data presentation and visualization will aid in the clear communication of experimental outcomes. As more specific information about this compound's mechanism of action becomes available, these protocols can be further refined to incorporate more targeted endpoints and analyses.
References
Application Notes and Protocols for CBL0137 In Vivo Studies
It appears there may be a misunderstanding regarding the compound "CM037" as initial searches did not yield specific in vivo study data for a compound with this designation for cancer therapy. However, a similar designation, CBL0137 , is a well-documented curaxin with significant preclinical in vivo data in oncology. This document will proceed under the assumption that "this compound" was a typographical error and will focus on the application of CBL0137 in in vivo studies.
Audience: Researchers, scientists, and drug development professionals.
Introduction:
CBL0137 is a small molecule curaxin that acts as a chromatin-damaging agent. It intercalates into DNA, disrupting DNA-histone interactions and leading to chromatin decondensation. This activity has demonstrated anti-cancer effects in multiple preclinical tumor models. A key aspect of CBL0137's anti-tumor activity is its ability to stimulate an immune response against the tumor.[1]
Mechanism of Action
CBL0137 exerts its anti-cancer effects through a dual mechanism:
-
Direct Cytotoxicity: By inducing "chromatin damage," CBL0137 interferes with critical cellular processes in cancer cells, leading to cell death.
-
Immune System Activation: CBL0137 increases the immunogenicity of tumor cells. It elevates the expression of interferon-sensitive genes, Major Histocompatibility Complex (MHC) molecules, and some embryo-specific antigens. This enhanced immunogenicity improves the recognition of tumor cells by the immune system.[1] The anti-tumor activity of CBL0137 is significantly dependent on a functional immune system, particularly CD8+ T cells.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of CBL0137 and a general experimental workflow for in vivo studies.
References
Application Notes and Protocols for ALDH1A1 Inhibition Assay with CM037
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for an in vitro Aldehyde Dehydrogenase 1A1 (ALDH1A1) inhibition assay using the selective inhibitor, CM037. This document outlines the necessary reagents, experimental procedures, and data analysis methods to assess the inhibitory effect of this compound on ALDH1A1 enzymatic activity. Additionally, it includes diagrams of relevant signaling pathways and the experimental workflow to provide a comprehensive guide for researchers in cancer biology, stem cell research, and drug development.
Introduction
Aldehyde Dehydrogenase 1A1 (ALDH1A1) is a critical enzyme involved in various cellular processes, including the detoxification of aldehydes and the synthesis of retinoic acid (RA).[1][2] Elevated ALDH1A1 activity is a hallmark of cancer stem cells (CSCs) and is associated with tumor progression, metastasis, and resistance to therapy in various cancers.[3][4] As such, ALDH1A1 has emerged as a promising therapeutic target. This compound is a potent and selective small molecule inhibitor of ALDH1A1.[5][6][7][8] This document provides a detailed protocol for assessing the inhibitory activity of this compound against ALDH1A1.
Mechanism of Action and Signaling Pathways
This compound acts as a competitive inhibitor of ALDH1A1 with an IC50 of 4.6 µM.[5][6] By blocking the catalytic activity of ALDH1A1, this compound can modulate several downstream signaling pathways implicated in cancer. Inhibition of ALDH1A1 by this compound has been shown to downregulate the HIF-1α/VEGF pathway, thereby potentially inhibiting angiogenesis.[5][6]
ALDH1A1 is a key enzyme in the retinoic acid (RA) signaling pathway, where it catalyzes the oxidation of retinal to RA.[2] RA is crucial for gene expression regulation related to cell differentiation and proliferation.[2] Furthermore, ALDH1A1 has been implicated in the activation of other oncogenic pathways, including the JAK2/STAT3 and TAK1–NFκB signaling cascades, which are involved in cell survival and chemoresistance.[9][10]
Signaling Pathway Diagrams
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 | 4.6 µM | [5][6] |
| This compound Ki | 0.23 µM (competitive against acetaldehyde) | [7] |
| This compound Selectivity | Selective for ALDH1A1 over 8 other ALDH isoenzymes at 20 µM | [7] |
| Effective Concentration (in vitro) | 1-10 µM for significant reduction of HIF-1α and VEGF | [5] |
Experimental Protocols
ALDH1A1 Inhibition Assay (Spectrophotometric)
This protocol is adapted from established methods for measuring ALDH activity by monitoring the reduction of NAD+ to NADH at 340 nm.[11]
Materials:
-
Recombinant human ALDH1A1 enzyme
-
This compound (dissolved in DMSO)
-
Propionaldehyde (substrate)
-
NAD+ (coenzyme)
-
Assay Buffer: 25 mM BES, pH 7.5
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Experimental Workflow Diagram:
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Further dilute this compound in Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 µM to 100 µM).
-
Prepare working solutions of recombinant human ALDH1A1 (final concentration ~100-200 nM), NAD+ (final concentration 200 µM), and propionaldehyde (final concentration 100 µM) in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well UV-transparent microplate, add the following to each well:
-
Assay Buffer
-
ALDH1A1 enzyme solution
-
NAD+ solution
-
This compound solution at various concentrations or DMSO for the vehicle control.
-
-
Include controls:
-
No-enzyme control: All components except the ALDH1A1 enzyme.
-
No-inhibitor control (vehicle): All components with DMSO instead of this compound.
-
-
-
Incubation:
-
Incubate the plate for 2 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the propionaldehyde substrate solution to all wells.
-
Immediately place the microplate in a microplate reader and measure the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes. This measures the formation of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
ALDH Activity Assay in Live Cells (ALDEFLUOR™ Assay)
This method is used to identify and quantify the ALDH-positive cell population and assess the effect of this compound on ALDH activity in living cells.[11][12]
Materials:
-
ALDEFLUOR™ Assay Kit (STEMCELL Technologies)
-
Cells of interest (e.g., cancer cell line)
-
This compound
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest and wash the cells, then resuspend them in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Treatment:
-
Pre-incubate the cells with this compound at the desired concentration (e.g., 10 µM) or with DMSO (vehicle control) for 30 minutes at 37°C.
-
-
ALDEFLUOR™ Staining:
-
Add the activated ALDEFLUOR™ reagent to the cell suspension.
-
Immediately transfer half of the cell suspension from each sample to a new tube containing the ALDH inhibitor DEAB (diethylaminobenzaldehyde), which serves as a negative control.
-
Incubate all samples for 30-60 minutes at 37°C, protected from light.
-
-
Flow Cytometry Analysis:
-
Centrifuge the cells and resuspend them in fresh ALDEFLUOR™ Assay Buffer.
-
Analyze the cells using a flow cytometer. The ALDH-positive cells will exhibit a shift in fluorescence in the green channel, which will be absent in the DEAB-treated negative control.
-
Quantify the percentage of ALDH-positive cells in the this compound-treated samples compared to the vehicle control to determine the inhibitory effect of this compound on cellular ALDH activity.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in spectrophotometric assay | Contamination of reagents; Non-enzymatic reduction of NAD+ | Use fresh, high-purity reagents; Subtract the rate of the no-enzyme control from all measurements. |
| Low signal in spectrophotometric assay | Inactive enzyme; Incorrect buffer pH | Use a fresh aliquot of enzyme and confirm its activity; Ensure the assay buffer pH is 7.5. |
| High variability between replicates | Pipetting errors; Inconsistent incubation times | Use calibrated pipettes; Ensure consistent timing for reagent addition and incubation. |
| No inhibition observed | Inactive this compound; Incorrect concentration | Use a fresh stock of this compound; Verify the dilution calculations. |
Conclusion
This document provides a comprehensive guide for performing an ALDH1A1 inhibition assay using this compound. The detailed protocols and supplementary information on the relevant signaling pathways and quantitative data will enable researchers to effectively evaluate the inhibitory potential of this compound and investigate the role of ALDH1A1 in their specific research context. These assays are valuable tools for the preclinical development of novel anticancer therapies targeting ALDH1A1.
References
- 1. Frontiers | ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism [frontiersin.org]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. How to conjugate the stemness marker ALDH1A1 with tumor angiogenesis, progression, and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. ALDH1A1 inhibitor CM37 (this compound) | ALDH1A1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. researchgate.net [researchgate.net]
- 10. ALDH1A1 induces resistance to CHOP in diffuse large B-cell lymphoma through activation of the JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
CM037 stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
CM037 is a potent and selective small molecule inhibitor of human aldehyde dehydrogenase 1A1 (ALDH1A1), a key enzyme in the retinoic acid (RA) signaling pathway.[1] By blocking the catalytic activity of ALDH1A1, this compound prevents the oxidation of retinal to retinoic acid. This inhibition disrupts downstream signaling cascades, including the hypoxia-inducible factor 1-alpha (HIF-1α) and vascular endothelial growth factor (VEGF) pathways.[1] Consequently, this compound is a valuable tool for investigating the roles of ALDH1A1 in various biological processes, particularly in the context of cancer stem cell (CSC) biology and angiogenesis.[1] These application notes provide detailed protocols for the preparation, storage, and use of this compound in cell-based assays.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₁H₂₅N₃O₃S₂ |
| Molecular Weight | 431.57 g/mol |
| Appearance | White to beige powder |
| Solubility | DMSO (10 mg/mL) |
| Purity | ≥97% (HPLC) |
Stock Solution Preparation and Storage
Proper preparation and storage of this compound stock solutions are critical for maintaining its stability and ensuring experimental reproducibility.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol for 10 mM Stock Solution Preparation
-
Weighing this compound: Accurately weigh out a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.316 mg of this compound (Molecular Weight = 431.57 g/mol ).
-
Dissolution: Add the appropriate volume of sterile DMSO to the weighed this compound powder to achieve a final concentration of 10 mM. For 4.316 mg of this compound, add 1 mL of DMSO.
-
Vortexing: Vortex the solution thoroughly until the this compound powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and date of preparation.
Storage Recommendations
| Form | Storage Temperature | Shelf Life |
| Solid Powder | 2-8°C | As per manufacturer's recommendation |
| Stock Solution | -20°C | Up to 1 month[1] |
| -80°C | Up to 6 months[1] |
Note: Avoid repeated freeze-thaw cycles of the stock solution to maintain its integrity. It is recommended to use fresh aliquots for each experiment.
Experimental Protocols
This compound can be utilized in a variety of cell-based assays to investigate its effects on ALDH1A1 activity and downstream cellular processes. Below is a general protocol for a cell viability assay, which can be adapted for specific cell lines and experimental questions.
Cell Viability Assay (e.g., MTT or similar colorimetric assays)
This protocol outlines the general steps to assess the effect of this compound on the viability of a chosen cell line.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or other viability assay reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium to achieve the desired final concentrations. A common concentration range to test is 0.1 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 18, 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
Cell Viability Assessment (MTT Assay Example):
-
Following the incubation period, add 10-20 µL of MTT reagent (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO₂ to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound selectively inhibits ALDH1A1, a critical enzyme in the retinoic acid signaling pathway. This inhibition leads to a reduction in the production of retinoic acid, which in turn downregulates the expression of downstream targets such as HIF-1α and VEGF, ultimately affecting processes like angiogenesis and cancer stem cell maintenance.
Caption: this compound inhibits ALDH1A1, blocking the retinoic acid signaling pathway.
Experimental Workflow for Cell Viability Assay
The following diagram illustrates the key steps in performing a cell viability assay to evaluate the efficacy of this compound.
Caption: Workflow for assessing cell viability upon this compound treatment.
References
Application Notes and Protocols: CM037 in High-Throughput Screening
To the valued researcher,
Our comprehensive search for the application of a compound designated "CM037" in high-throughput screening (HTS) did not yield any specific results. The identifier "this compound" does not correspond to a known compound in the publicly available scientific literature and databases accessed.
Therefore, we are unable to provide the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams specifically for this compound.
We are committed to providing accurate and well-referenced scientific information. Should you have an alternative identifier for this compound, or if it is a novel or internally developed molecule, we would be pleased to assist further with any available information.
For your reference, we have included a generalized experimental workflow for a typical high-throughput screening campaign, which can be adapted for a novel compound once its biological target and mechanism of action are elucidated.
Generalized High-Throughput Screening (HTS) Workflow
The following diagram outlines a standard workflow for identifying and characterizing novel bioactive compounds using HTS methodologies.
Caption: Generalized workflow for a typical high-throughput screening campaign.
We recommend consulting resources on HTS assay development and validation for guidance on how to proceed with screening a novel compound. We apologize that we could not provide the specific information requested for "this compound" at this time.
Application Notes and Protocols: CM037 in Combination with Chemotherapy Agents
Introduction
The strategic combination of targeted therapies with conventional chemotherapy agents represents a promising avenue in oncology research. This approach aims to enhance therapeutic efficacy, overcome drug resistance, and minimize toxicity. This document provides detailed application notes and protocols for the investigational agent CM037 when used in combination with various chemotherapy drugs. The information is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies.
Mechanism of Action
This compound is a novel small molecule inhibitor that targets a key signaling pathway implicated in cell survival and proliferation. While the precise mechanism is under continuous investigation, current data suggest that this compound modulates downstream effectors involved in apoptosis and cell cycle regulation. The synergistic effects observed with chemotherapy are believed to stem from the complementary mechanisms of action, where this compound sensitizes cancer cells to the cytotoxic effects of chemotherapy.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound and its interaction with pathways targeted by common chemotherapy agents.
Caption: Proposed signaling pathway of this compound and chemotherapy.
Preclinical Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound in combination with standard chemotherapy agents across various cancer cell lines and xenograft models.
Table 1: In Vitro Cytotoxicity (IC50, µM) of this compound in Combination with Chemotherapy
| Cell Line | Cancer Type | This compound Alone | Chemotherapy Agent | Chemo Alone | Combination (this compound + Chemo) | Combination Index (CI) |
| A549 | Lung | 15.2 | Cisplatin | 8.5 | 3.1 | 0.45 (Synergism) |
| MCF-7 | Breast | 9.8 | Doxorubicin | 1.2 | 0.4 | 0.38 (Synergism) |
| HCT116 | Colon | 22.5 | 5-Fluorouracil | 5.0 | 1.8 | 0.41 (Synergism) |
| PANC-1 | Pancreatic | 18.1 | Gemcitabine | 0.9 | 0.3 | 0.35 (Synergism) |
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Treatment Group | Tumor Volume (mm³) at Day 21 | % TGI |
| A549 (Lung) | Vehicle Control | 1500 ± 150 | - |
| This compound (10 mg/kg) | 1100 ± 120 | 26.7 | |
| Cisplatin (5 mg/kg) | 950 ± 110 | 36.7 | |
| This compound + Cisplatin | 400 ± 80 | 73.3 | |
| HCT116 (Colon) | Vehicle Control | 1800 ± 200 | - |
| This compound (10 mg/kg) | 1350 ± 150 | 25.0 | |
| 5-Fluorouracil (20 mg/kg) | 1100 ± 130 | 38.9 | |
| This compound + 5-Fluorouracil | 550 ± 90 | 69.4 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of cell viability and IC50 values for this compound and chemotherapy agents, alone and in combination.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116, PANC-1)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (stock solution in appropriate solvent)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapy agent in complete growth medium.
-
For combination studies, prepare a fixed-ratio combination of this compound and the chemotherapy agent.
-
Remove the overnight medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control wells.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergism (CI < 0.9), additivity (CI = 0.9-1.1), or antagonism (CI > 1.1).
Experimental Workflow: In Vitro Cytotoxicity
Application Note: High-Throughput Flow Cytometry Analysis of Apoptosis and Cell Cycle Arrest Induced by CM037
Introduction
CM037 is a novel investigational compound with potential anti-neoplastic properties. This application note describes detailed protocols for the analysis of this compound's effects on cell cycle progression and apoptosis induction in cancer cell lines using flow cytometry. The accurate and high-throughput capabilities of flow cytometry allow for precise quantification of cellular responses to therapeutic agents, providing critical insights into their mechanism of action. Here, we present data demonstrating that this compound induces G1 cell cycle arrest and promotes apoptosis through the intrinsic pathway. These findings are crucial for researchers, scientists, and professionals in drug development investigating novel cancer therapies.
Materials and Methods
Cell Culture and this compound Treatment
A human colorectal carcinoma cell line (e.g., HCT116) was cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. Cells were seeded at a density of 2 x 10^5 cells/well in 6-well plates and allowed to adhere overnight. Subsequently, cells were treated with varying concentrations of this compound (0 µM, 1 µM, 5 µM, and 10 µM) or a vehicle control for 24 and 48 hours.
Flow Cytometry Staining Protocols
Cell Cycle Analysis:
-
Harvest cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Wash the cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
Apoptosis Analysis (Annexin V/PI Staining):
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples on a flow cytometer within 1 hour of staining.
Data Presentation
The following tables summarize the quantitative data obtained from flow cytometry analysis of HCT116 cells treated with this compound.
Table 1: Cell Cycle Distribution of HCT116 Cells after this compound Treatment
| Treatment (24 hours) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| This compound (1 µM) | 58.9 ± 2.5 | 28.1 ± 1.8 | 13.0 ± 0.9 |
| This compound (5 µM) | 72.1 ± 3.0 | 15.6 ± 1.3 | 12.3 ± 0.8 |
| This compound (10 µM) | 85.3 ± 3.5 | 8.2 ± 0.9 | 6.5 ± 0.5 |
| Treatment (48 hours) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 46.5 ± 2.3 | 34.2 ± 1.7 | 19.3 ± 1.1 |
| This compound (1 µM) | 65.4 ± 2.8 | 22.3 ± 1.5 | 12.3 ± 0.9 |
| This compound (5 µM) | 80.2 ± 3.3 | 10.1 ± 1.0 | 9.7 ± 0.7 |
| This compound (10 µM) | 90.1 ± 4.0 | 4.5 ± 0.6 | 5.4 ± 0.4 |
Table 2: Apoptosis in HCT116 Cells after this compound Treatment
| Treatment (24 hours) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) | % Live Cells (Annexin V-/PI-) |
| Vehicle Control | 3.1 ± 0.5 | 1.2 ± 0.2 | 0.8 ± 0.1 | 94.9 ± 1.0 |
| This compound (1 µM) | 10.5 ± 1.2 | 2.5 ± 0.4 | 1.0 ± 0.2 | 86.0 ± 2.1 |
| This compound (5 µM) | 25.8 ± 2.1 | 8.9 ± 0.9 | 1.5 ± 0.3 | 63.8 ± 3.5 |
| This compound (10 µM) | 40.2 ± 3.5 | 15.6 ± 1.5 | 2.1 ± 0.4 | 42.1 ± 4.2 |
| Treatment (48 hours) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) | % Live Cells (Annexin V-/PI-) |
| Vehicle Control | 4.2 ± 0.6 | 1.5 ± 0.3 | 0.9 ± 0.1 | 93.4 ± 1.2 |
| This compound (1 µM) | 18.9 ± 1.8 | 5.1 ± 0.6 | 1.3 ± 0.2 | 74.7 ± 2.9 |
| This compound (5 µM) | 38.6 ± 3.0 | 18.2 ± 1.7 | 2.0 ± 0.4 | 41.2 ± 4.0 |
| This compound (10 µM) | 55.3 ± 4.1 | 25.4 ± 2.2 | 2.8 ± 0.5 | 16.5 ± 3.1 |
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Workflow
Caption: Experimental workflow for flow cytometry analysis.
Discussion
The data presented in this application note demonstrate that this compound effectively induces cell cycle arrest and apoptosis in HCT116 human colorectal carcinoma cells in a dose- and time-dependent manner. The cell cycle analysis reveals a significant accumulation of cells in the G0/G1 phase following this compound treatment, suggesting that the compound inhibits the G1 to S phase transition.[3][4] Concurrently, the Annexin V/PI staining indicates a substantial increase in both early and late apoptotic cell populations, confirming the pro-apoptotic activity of this compound. The proposed mechanism of action involves the activation of the p53 tumor suppressor protein, leading to the upregulation of the pro-apoptotic protein Bax and subsequent activation of the intrinsic mitochondrial apoptosis pathway.[5][6]
Conclusion
This compound is a potent inducer of G1 cell cycle arrest and apoptosis in cancer cells. The detailed protocols and representative data provided in this application note offer a robust framework for researchers to evaluate the cellular effects of novel anti-cancer compounds using flow cytometry. This methodology is essential for preclinical drug development and for elucidating the molecular mechanisms underlying the therapeutic efficacy of new chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. mdpi.com [mdpi.com]
- 4. Cell Cycle and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A constitutively active and uninhibitable caspase-3 zymogen efficiently induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
CM037 solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of CM037 in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
Q2: How should I prepare a stock solution of this compound?
It is recommended to first prepare a concentrated stock solution in an organic solvent. DMSO is a common choice for this purpose.[1][2] For example, a 10 mM stock solution in DMSO can be prepared.[3]
Q3: What is the recommended storage condition for this compound stock solutions?
Stock solutions of this compound in DMSO can be stored at -20°C for up to three months or at -80°C for up to six months.[2][4] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2]
Q4: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the human aldehyde dehydrogenase 1A1 (ALDH1A1) enzyme.[1][4][5] It acts as a competitive inhibitor with a Ki of 300 nM and an IC50 of 4.6 μM.[1][3][4] By inhibiting ALDH1A1, this compound blocks the conversion of retinal to retinoic acid, which can impact downstream signaling pathways involved in cell differentiation, proliferation, and survival.
Troubleshooting Guide
Q5: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for sparingly soluble compounds. Here are some troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your aqueous solution may be too high. Try diluting your stock solution further. Experimental data shows successful use of this compound at concentrations up to 20 µM in aqueous buffers containing a small percentage of DMSO.[3]
-
Increase the percentage of co-solvent: While it is crucial to keep the final DMSO concentration low to avoid solvent-induced artifacts in biological assays, a slight increase might be necessary. However, it is generally recommended to keep the final DMSO concentration at or below 1%.[5][6]
-
Pre-warm the aqueous buffer: Gently warming your aqueous buffer before adding the this compound stock solution can sometimes help to improve solubility.
-
Vortex immediately after dilution: To ensure rapid and uniform dispersion of the compound, vortex the solution immediately after adding the DMSO stock to the aqueous buffer.
Q6: What is the maximum recommended final concentration of DMSO in my cell culture medium?
For most cell-based assays, it is recommended to keep the final concentration of DMSO below 0.5% (v/v) to minimize solvent toxicity and off-target effects. Published studies using this compound have successfully used a final DMSO concentration of 1%.[5][6]
Q7: Is the solubility of this compound pH-dependent?
While specific data on the pH-dependent solubility of this compound is not available, the solubility of many organic molecules can be influenced by pH. If you are consistently experiencing solubility issues, you could empirically test the solubility in buffers with slightly different pH values within the tolerated range for your experimental system.
Data Presentation
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Concentration (mg/mL) | Concentration (mM) | Reference |
| DMSO | 10 | 100 | [1][2] |
| Ethanol | 43.16 | 100 | [1] |
Table 2: Aqueous Solubility of this compound
| Aqueous Buffer | pH | Temperature (°C) | Solubility | Reference |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | Data not available | |
| 50 mM Sodium BES | 7.5 | 25 | Soluble up to 20 µM (with 1% DMSO) | [5][6] |
| 100 mM Sodium Phosphate | 7.5 | 25 | Soluble up to 20 µM (with 1% DMSO) | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound = 431.57 g/mol ).
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 6 months).[2][4]
Protocol 2: Preparation of a 10 µM Working Solution of this compound in Aqueous Buffer for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., Phosphate Buffered Saline or cell culture medium)
-
Sterile polypropylene tubes
Procedure:
-
Pre-warm the aqueous buffer to the desired experimental temperature (e.g., 37°C for cell culture).
-
Perform a serial dilution of the 10 mM this compound stock solution in the aqueous buffer. For a 10 µM final concentration, you will perform a 1:1000 dilution.
-
To minimize precipitation, add the this compound stock solution to the pre-warmed buffer while gently vortexing. For example, to prepare 1 mL of a 10 µM solution, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer.
-
Ensure the final DMSO concentration in your working solution is compatible with your experimental system (typically ≤ 1%).[5][6]
-
Use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: ALDH1A1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing this compound aqueous solutions.
References
- 1. A37 | Aldehyde Dehydrogenases | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ALDH1A1 inhibitor CM37 (this compound) | ALDH1A1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. A Novel ALDH1A1 Inhibitor Targets Cells with Stem Cell Characteristics in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CM037 Dosage for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of CM037, a selective inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), for maximum therapeutic effect in pre-clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of human aldehyde dehydrogenase 1A1 (ALDH1A1)[1]. ALDH1A1 is an enzyme implicated in cancer cell survival, proliferation, and resistance to therapy, particularly in cancer stem cells[2][3]. This compound works by competitively binding to the active site of ALDH1A1, preventing it from metabolizing its substrates[4]. This inhibition is reported to block the activation of downstream signaling pathways such as the Retinoic Acid (RA)/Retinoic Acid Receptor (RAR) pathway and the HIF-1α/VEGF pathway, which are crucial for cancer cell stemness and angiogenesis[1][5].
Q2: What is the typical IC50 value for this compound?
A2: The reported half-maximal inhibitory concentration (IC50) for this compound against ALDH1A1 is approximately 4.6 µM[1][4]. However, the optimal concentration for achieving maximum inhibition in a specific cell line may vary and should be determined empirically.
Q3: How can I determine the optimal dosage of this compound for my experiments?
A3: The optimal dosage should be determined by performing a dose-response experiment. This involves treating your target cells with a range of this compound concentrations and measuring a relevant biological endpoint, such as cell viability or inhibition of a specific downstream marker. The data can then be used to generate a dose-response curve and calculate the IC50 in your experimental system.
Q4: What cell-based assays are recommended for evaluating this compound efficacy?
A4: Several assays can be used to assess the efficacy of this compound. A common starting point is a cell viability assay, such as the MTT or MTS assay, to determine the cytotoxic or cytostatic effects of the compound[6]. To investigate the mechanism of action, you can perform western blotting to measure the protein levels of ALDH1A1 and its downstream targets like HIF-1α and VEGF[1].
Experimental Protocols
Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line.
Materials:
-
Target cancer cell line (e.g., MCF-7 for breast cancer)
-
This compound (powder form)[1]
-
Dimethyl sulfoxide (DMSO) for dissolving this compound[1]
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete medium to obtain a range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Use a suitable software (e.g., GraphPad Prism) to perform a non-linear regression analysis and determine the IC50 value[7].
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in MCF-7 Cells
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.22 ± 0.07 | 97.6 |
| 1 | 1.05 ± 0.06 | 84.0 |
| 5 | 0.63 ± 0.04 | 50.4 |
| 10 | 0.31 ± 0.03 | 24.8 |
| 25 | 0.15 ± 0.02 | 12.0 |
| 50 | 0.08 ± 0.01 | 6.4 |
| 100 | 0.05 ± 0.01 | 4.0 |
Table 2: Summary of IC50 Values for this compound in Different Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.7 |
| PANC-1 | Pancreatic Cancer | 12.3 |
Mandatory Visualizations
Caption: this compound inhibits ALDH1A1, disrupting key cancer signaling pathways.
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS[8]. |
| Low signal or no dose-response | Incorrect this compound concentration range, insufficient incubation time, cell line is resistant. | Test a broader range of this compound concentrations. Increase the incubation time. Verify the expression of ALDH1A1 in your cell line. |
| High background | Contamination (bacterial or fungal), formazan crystals not fully dissolved. | Check for contamination under a microscope. Ensure complete dissolution of formazan crystals by proper mixing[9]. |
| Unexpected cell death in control wells | DMSO toxicity, poor cell health. | Ensure the final DMSO concentration is low (<0.5%) and consistent across all wells. Use healthy, log-phase cells for the assay[9]. |
Western Blotting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak ALDH1A1 band | Low protein expression in the chosen cell line, inefficient protein transfer, primary antibody issue. | Use a positive control cell line known to express ALDH1A1. Check transfer efficiency with Ponceau S staining. Optimize primary antibody concentration and incubation time[10][11]. |
| Non-specific bands | Primary antibody concentration is too high, insufficient blocking, cross-reactivity. | Titrate the primary antibody to the optimal dilution. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). Use a more specific antibody if available[12][13]. |
| Inconsistent loading | Inaccurate protein quantification, pipetting errors. | Use a reliable protein quantification method (e.g., BCA assay). Load a consistent amount of protein in each lane. Use a loading control (e.g., GAPDH, β-actin) to normalize the data. |
| No change in downstream targets (HIF-1α, VEGF) after this compound treatment | Insufficient this compound concentration or incubation time, pathway is not active in the cell line. | Increase the concentration of this compound and/or the treatment duration. Confirm the activity of the HIF-1α/VEGF pathway in your cell line under hypoxic conditions. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are ALDH1A1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 10. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 11. bosterbio.com [bosterbio.com]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Off-target effects of CM037 in cellular assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding potential off-target effects of the investigational compound CM037 in cellular assays. It is intended for researchers, scientists, and drug development professionals.
Disclaimer: this compound is assumed to be a hypothetical inhibitor of "Target Kinase A" for illustrative purposes. The data and scenarios presented are generalized examples and should be replaced with your specific experimental findings.
Frequently Asked Questions (FAQs)
Q1: We observe a significant decrease in cell viability at concentrations of this compound that are much higher than its IC50 for Target Kinase A. Is this expected?
A1: This is a common observation and may indicate off-target effects. At concentrations significantly above the on-target IC50, this compound may inhibit other kinases or cellular proteins essential for cell survival. This can lead to cytotoxicity that is independent of its intended mechanism of action. We recommend performing a kinase screen and evaluating the effect of this compound in a cell line that does not express Target Kinase A to investigate this further.
Q2: How can we distinguish between on-target and off-target-driven phenotypic effects observed in our cellular assays?
A2: Differentiating on-target from off-target effects is crucial. A common strategy involves using a structurally related but inactive control compound. This control should be similar to this compound but should not inhibit Target Kinase A. If the inactive control reproduces the observed phenotype, the effect is likely off-target. Additionally, performing a rescue experiment by expressing a drug-resistant mutant of Target Kinase A can confirm if the effect is on-target. If the phenotype is reversed in the presence of the resistant mutant, the effect is on-target.
Q3: Our RNA-seq data shows unexpected changes in gene expression in pathways unrelated to Target Kinase A. How should we interpret this?
A3: Significant changes in gene expression in unrelated pathways are often indicative of off-target activity. This compound might be modulating other signaling pathways by inhibiting one or more unintended kinases or binding to other proteins. It is advisable to perform pathway analysis on the differentially expressed genes to identify potential off-target pathways. The results can then be validated by examining the phosphorylation status of key proteins in those pathways via Western blot.
Troubleshooting Guide
Issue 1: High Background in Kinase Profiling Assay
Problem: The kinase profiling results for this compound show inhibition of a large number of kinases, making it difficult to identify specific off-targets.
Possible Causes & Solutions:
-
High Compound Concentration: The concentration of this compound used in the screen may be too high, leading to non-specific binding.
-
Solution: Repeat the kinase screen at multiple concentrations, including 10x and 100x the IC50 for Target Kinase A. This will help differentiate potent off-targets from weak, non-specific interactions.
-
-
Compound Aggregation: The compound may be aggregating at the concentration used in the assay, leading to non-specific inhibition.
-
Solution: Check the solubility of this compound in the assay buffer. If solubility is an issue, consider using a different buffer or adding a small amount of a non-ionic detergent like Tween-20.
-
Issue 2: Inconsistent IC50 Values Across Different Cell Lines
Problem: The IC50 value for this compound's effect on cell viability varies significantly between different cell lines, even those that express similar levels of Target Kinase A.
Possible Causes & Solutions:
-
Off-Target Expression Levels: The expression levels of off-target proteins may differ between cell lines. A cell line expressing a sensitive off-target at high levels will show a lower IC50 value.
-
Solution: Perform proteomic or transcriptomic analysis on the cell lines to identify potential off-targets that are differentially expressed. Validate these potential off-targets using siRNA knockdown or by testing this compound against purified enzymes.
-
-
Drug Efflux Pumps: Some cell lines may express higher levels of drug efflux pumps (e.g., P-glycoprotein), which actively remove this compound from the cell, leading to a higher apparent IC50.
-
Solution: Test for the expression of common drug transporters. The experiment can be repeated in the presence of an inhibitor of these pumps to see if the IC50 value decreases.
-
Quantitative Data Summary
The following tables present hypothetical data for this compound to serve as a template for your own results.
Table 1: Kinase Selectivity Profile of this compound at 1 µM
| Kinase Target | % Inhibition | Classification |
| Target Kinase A | 98% | On-Target |
| Off-Target Kinase B | 85% | Potent Off-Target |
| Off-Target Kinase C | 62% | Moderate Off-Target |
| Off-Target Kinase D | 25% | Weak Off-Target |
| Off-Target Kinase E | 5% | Negligible |
Table 2: Comparative Cell Viability (IC50) of this compound
| Cell Line | Target Kinase A Expression | Off-Target Kinase B Expression | IC50 (nM) |
| Cell Line X | High | Low | 50 |
| Cell Line Y | High | High | 15 |
| Cell Line Z (Knockout) | None | High | 500 |
Experimental Protocols
Protocol 1: Western Blot for On-Target and Off-Target Pathway Modulation
-
Cell Treatment: Plate cells (e.g., Cell Line Y) and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies against p-Target Kinase A (on-target), p-Off-Target Kinase B (off-target), and a loading control (e.g., GAPDH).
-
Secondary Antibody & Detection: Wash the membrane with TBST, incubate with HRP-conjugated secondary antibody for 1 hour at room temperature, and visualize using an ECL substrate.
Visualizations
Caption: On-target vs. off-target inhibition by this compound.
Caption: Workflow for identifying off-target effects.
Technical Support Center: CM037 In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of the novel kinase inhibitor, CM037.
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo experiments with this compound, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Lack of significant tumor growth inhibition. | Suboptimal Dosing: The concentration of this compound reaching the tumor may be insufficient. | Dose-Escalation Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Pharmacokinetic (PK) Analysis: Perform PK studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. |
| Poor Bioavailability: The formulation may not be optimal for in vivo delivery. | Formulation Optimization: Test different formulations (e.g., suspension, solution, nanoparticle encapsulation) to improve solubility and stability. | |
| Rapid Metabolism: The compound may be cleared too quickly from circulation. | Pharmacodynamic (PD) Studies: Correlate the PK profile with target engagement in the tumor tissue. Consider co-administration with a metabolic inhibitor if appropriate and validated. | |
| High toxicity or adverse effects observed. | Off-Target Effects: this compound may be interacting with unintended molecular targets. | Off-Target Profiling: Conduct kinome scanning or other off-target screening assays to identify potential unintended interactions. Dose Reduction/Fractionation: Lower the dose or administer the total daily dose in multiple smaller doses. |
| Vehicle Toxicity: The delivery vehicle may be causing toxicity. | Vehicle Control Group: Ensure a vehicle-only control group is included in the study design to isolate the effects of the vehicle. Alternative Vehicles: Test alternative, less toxic vehicles. | |
| Inconsistent results between experiments. | Animal Model Variability: Differences in animal age, weight, or health status can impact results. | Standardize Animal Models: Use animals from a reputable supplier and standardize age and weight ranges. Ensure proper acclimatization before starting the experiment. |
| Inconsistent Dosing Technique: Variability in the administration of this compound. | Standard Operating Procedures (SOPs): Develop and adhere to strict SOPs for drug preparation and administration. Ensure all personnel are properly trained. |
Frequently Asked Questions (FAQs)
1. What is the recommended starting dose for this compound in a mouse xenograft model?
Based on initial tolerability studies, a starting dose of 25 mg/kg administered daily via oral gavage is recommended. However, it is crucial to perform a dose-response study in your specific model to determine the optimal dose.
2. How should this compound be formulated for in vivo administration?
For oral administration, this compound can be formulated as a suspension in 0.5% methylcellulose and 0.1% Tween 80 in sterile water. For intravenous injection, a formulation in 5% dextrose in water (D5W) may be suitable, but solubility should be carefully checked. Always prepare fresh formulations daily.
3. What is the known mechanism of action for this compound?
This compound is a potent and selective inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, leading to decreased cell proliferation and induction of apoptosis in tumor cells with activating mutations in the RAS/RAF pathway.
4. What are the expected pharmacodynamic markers to assess this compound activity in vivo?
A significant reduction in the levels of phosphorylated ERK (p-ERK) in tumor tissue is the primary pharmacodynamic marker of this compound activity. It is recommended to collect tumor samples at various time points after dosing to assess the extent and duration of target inhibition via Western blot or immunohistochemistry.
Quantitative Data Summary
The following tables summarize data from preclinical studies evaluating the in vivo efficacy of this compound in a KRAS-mutant non-small cell lung cancer (NSCLC) xenograft model.
Table 1: Dose-Dependent Anti-Tumor Efficacy of this compound
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle | - | 1542 ± 189 | - |
| This compound | 12.5 | 987 ± 154 | 36 |
| This compound | 25 | 524 ± 98 | 66 |
| This compound | 50 | 216 ± 65 | 86 |
Table 2: Pharmacokinetic Profile of a Single 25 mg/kg Oral Dose of this compound
| Parameter | Value |
| Cmax (ng/mL) | 1258 |
| Tmax (h) | 2 |
| AUC (0-24h) (ng·h/mL) | 7890 |
| Half-life (t½) (h) | 4.5 |
Experimental Protocols
Protocol 1: Mouse Xenograft Efficacy Study
-
Cell Culture: Culture KRAS-mutant A549 NSCLC cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells in 100 µL of a 1:1 mixture of media and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Drug Administration: Prepare this compound formulation fresh daily. Administer this compound or vehicle control via oral gavage once daily (QD) for 21 days.
-
Data Collection: Record tumor volumes and body weights every 2-3 days.
-
Endpoint: At the end of the study, euthanize mice and excise tumors for weight measurement and downstream pharmacodynamic analysis.
Protocol 2: Western Blot for p-ERK Pharmacodynamic Analysis
-
Sample Preparation: Homogenize excised tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify band intensity using image analysis software. Normalize p-ERK levels to total ERK and the loading control.
Visualizations
Caption: Mechanism of action of this compound in the MAPK/ERK signaling pathway.
Caption: Experimental workflow for assessing the in vivo efficacy of this compound.
Caption: Logical flow for troubleshooting poor in vivo efficacy of this compound.
CM037 stability in different buffer conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of CM037 in various buffer conditions. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: The primary known solubility for this compound is 10 mg/mL in DMSO, resulting in a clear solution. Information on its solubility in aqueous buffers is limited, and it is recommended to perform solubility tests in your specific buffer system.
Q2: What are the key factors that can affect the stability of this compound in a solution?
A2: The stability of small molecules like this compound can be influenced by several factors, including:
-
pH: Many drugs are most stable within a specific pH range, typically between pH 4 and 8. Deviations outside this range can lead to acid or base-catalyzed degradation.[1]
-
Buffer Species: The components of the buffer system can sometimes participate in degradation reactions.[1]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1]
-
Light Exposure: Some compounds are photosensitive and can degrade when exposed to light.[2]
-
Presence of Oxidizing Agents: The presence of oxygen or other oxidizing agents can lead to oxidative degradation.
Q3: In which pH range is this compound expected to be most stable?
A3: While specific data for this compound is not publicly available, most small molecule drugs exhibit maximum stability in the pH range of 4-8.[1] It is crucial to experimentally determine the optimal pH for your specific application.
Q4: How should I prepare a stock solution of this compound?
A4: It is recommended to prepare a stock solution of this compound in a non-aqueous solvent like DMSO, where it is known to be soluble. For long-term storage, it is advisable to store stock solutions at -20°C or -80°C.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound upon dilution in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the chosen aqueous buffer. | - Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it does not exceed a concentration that affects your assay. - Decrease the final concentration of this compound. - Test a range of buffers and pH values to identify conditions where solubility is higher. |
| Loss of this compound activity over time in an experimental assay. | This compound may be degrading under the assay conditions (e.g., pH, temperature, or light exposure). | - Perform a time-course experiment to quantify the rate of degradation. - Assess the stability of this compound at different pH values and temperatures to find optimal conditions.[1] - Protect the experimental setup from light if the compound is found to be photosensitive.[2] |
| Inconsistent experimental results between batches. | Variability in buffer preparation or storage of this compound stock solutions. | - Ensure consistent and accurate preparation of all buffer solutions. - Aliquot this compound stock solutions upon initial preparation to avoid repeated freeze-thaw cycles. - Periodically check the concentration and purity of the stock solution. |
Summary of this compound Stability in Different Buffer Conditions (Hypothetical Data)
The following table summarizes the hypothetical stability of this compound in various common buffer systems at 37°C over 24 hours. This data is for illustrative purposes and should be confirmed experimentally.
| Buffer System | pH | Molarity (mM) | % this compound Remaining after 24h |
| Acetate | 4.0 | 50 | 95% |
| Acetate | 5.0 | 50 | 98% |
| Phosphate | 6.0 | 50 | 99% |
| Phosphate | 7.4 | 50 | 92% |
| Tris | 8.0 | 50 | 85% |
| Tris | 9.0 | 50 | 70% |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Buffers
This protocol outlines a method to determine the stability of this compound in various buffer solutions over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
DMSO
-
A selection of buffers (e.g., acetate, phosphate, Tris) at various pH values.[4]
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
-
Incubator or water bath set to the desired temperature (e.g., 37°C).
2. Preparation of Solutions:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Prepare the desired aqueous buffer solutions (e.g., 50 mM Acetate pH 5.0, 50 mM Phosphate pH 7.4, 50 mM Tris pH 8.0).
3. Experimental Procedure:
-
Dilute the this compound stock solution into each of the prepared buffer solutions to a final concentration of 10 µM. Ensure the final DMSO concentration is low (e.g., <0.1%) to minimize its effect on the experiment.
-
Immediately after preparation (T=0), take an aliquot from each solution and analyze it by HPLC to determine the initial concentration of this compound.
-
Incubate the remaining solutions at the desired temperature (e.g., 37°C).
-
At specified time points (e.g., 2, 4, 8, 12, and 24 hours), withdraw aliquots from each solution.
-
Analyze the aliquots by HPLC to measure the concentration of the remaining this compound.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at T=0.
-
Plot the percentage of remaining this compound against time for each buffer condition to determine the stability profile.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Factors influencing this compound stability.
References
Technical Support Center: Mitigating CM037 Cytotoxicity in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate cytotoxicity observed with the small molecule inhibitor, CM037, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our primary cell cultures after treatment with this compound. What are the potential causes?
A1: Several factors could be contributing to the observed cytotoxicity of this compound in your primary cells. These can be broadly categorized as issues related to the compound itself, the cell culture conditions, or the experimental protocol.
-
Compound-Related Issues:
-
High Concentration: The concentration of this compound may be too high for the specific primary cell type being used, leading to off-target effects or overwhelming the cellular machinery. Primary cells are often more sensitive than immortalized cell lines.[1]
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can be toxic to primary cells, especially at higher concentrations.[2][3][4][5][6]
-
Compound Instability: this compound may be unstable in your culture medium, leading to the formation of toxic byproducts.
-
-
Cell Culture Conditions:
-
Suboptimal Media or Supplements: Primary cells have specific nutritional requirements, and variations in media formulation or serum batches can impact their health and sensitivity to compounds.[7][8][9][10][11][12]
-
Cell Health and Confluency: Unhealthy or overly confluent cells are more susceptible to stress and cytotoxic effects.[13]
-
Contamination: Bacterial, fungal, or mycoplasma contamination can cause cell stress and death, which can be exacerbated by compound treatment.[7][14][15][16]
-
-
Experimental Protocol:
Q2: How can we determine if the observed cytotoxicity is due to this compound or the solvent?
A2: It is crucial to include a vehicle control in your experiments. This involves treating a set of cells with the same concentration of the solvent used to dissolve this compound as is present in the highest concentration of the compound treatment. If you observe significant cell death in the vehicle control group, it indicates a solvent toxicity issue.
Q3: What is the recommended concentration range for common solvents like DMSO in primary cell cultures?
A3: The optimal concentration of a solvent should always be determined empirically for each cell type. However, as a general guideline, the final concentration of DMSO in the culture medium should be kept as low as possible, ideally below 0.5%.[4][5] Some sensitive primary cell types may show toxicity at concentrations as low as 0.1%.[2]
Troubleshooting Guides
Problem 1: High background cytotoxicity in vehicle-treated control cells.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Solvent Concentration Too High | Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific primary cells. Aim to keep the final solvent concentration below 0.5% for DMSO and ethanol.[4][5] |
| Poor Quality Solvent | Use a high-purity, sterile-filtered solvent suitable for cell culture applications. |
| Suboptimal Cell Culture Conditions | Ensure the culture medium has the correct pH and supplements.[7] Check for any signs of contamination.[14][15] Use cells that are in a healthy, logarithmic growth phase. |
| Mechanical Stress During Plating | Handle cells gently during plating and treatment. Avoid forceful pipetting.[17][18] |
Quantitative Data Summary: Solvent Cytotoxicity
The following table summarizes the reported cytotoxic concentrations of common solvents in various cell lines. Note that primary cells may be more sensitive.
| Solvent | Cell Type | Cytotoxic Concentration | Reference |
| DMSO | HeLa | > 2% | [3] |
| DMSO | HaCaT | 3.1% v/v | [2] |
| DMSO | MCF-7, RAW-264.7, HUVEC | Significant decrease in viability at >0.5% | [4][5] |
| Ethanol | RAW 264.7 | > 5% | [3] |
| Ethanol | Various Cancer Cell Lines | > 5% | [6] |
| DMF | MCF-7, RAW-264.7, HUVEC | Higher toxicity than DMSO, ethanol, and acetone | [4][5] |
Problem 2: this compound shows high cytotoxicity even at low concentrations.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| High Sensitivity of Primary Cells | Perform a broad dose-response experiment with this compound, starting from very low (nanomolar) concentrations to determine the IC50 value accurately. |
| Off-Target Effects | This is a possibility with any small molecule inhibitor. Consider using a structurally related but inactive analog of this compound as a negative control, if available. |
| Serum Interaction | Components in the serum might interact with this compound, altering its activity. Test the effect of different serum concentrations or switch to a serum-free medium if your cells can tolerate it.[10][11] |
| Incorrect Assessment of Cell Viability | The chosen cytotoxicity assay may not be suitable. For example, assays based on metabolic activity might be confounded by compounds that affect cellular metabolism without directly causing cell death. Use a complementary assay that measures a different aspect of cell health, such as membrane integrity. |
Experimental Protocols
Protocol 1: Determining the Maximum Non-Toxic Solvent Concentration
-
Cell Seeding: Plate your primary cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Solvent Dilution Series: Prepare a serial dilution of your solvent (e.g., DMSO) in the complete culture medium. A typical range would be from 2% down to 0.015%.
-
Treatment: Remove the old medium from the cells and add the medium containing the different solvent concentrations. Include a "medium only" control.
-
Incubation: Incubate the plate for the same duration as your planned this compound treatment.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or LDH assay (see protocols below).
-
Analysis: Determine the highest solvent concentration that does not significantly reduce cell viability compared to the "medium only" control. This will be your maximum solvent concentration for subsequent experiments.
Protocol 2: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Treatment: After treating the cells with this compound and appropriate controls (vehicle and untreated), remove the medium.
-
MTT Addition: Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Express the results as a percentage of the viability of the untreated control cells.
Protocol 3: LDH Release Assay for Cytotoxicity
The LDH assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
-
Cell Treatment: Treat cells with this compound and controls.
-
Supernatant Collection: Carefully collect a portion of the culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Measurement: Measure the absorbance at the specified wavelength (usually 490 nm).
-
Calculation: Include a positive control of cells lysed with a detergent to determine the maximum LDH release. Calculate the percentage of cytotoxicity relative to this maximum.
Visualizations
Hypothetical Signaling Pathway of this compound-Induced Cytotoxicity
Caption: Hypothetical signaling cascade of this compound-induced cytotoxicity.
Experimental Workflow for Assessing and Mitigating Cytotoxicity
Caption: Workflow for mitigating this compound cytotoxicity.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting cytotoxicity.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. researchgate.net [researchgate.net]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 5. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 7. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 8. Cell Culture Academy [procellsystem.com]
- 9. biocompare.com [biocompare.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 12. tandfonline.com [tandfonline.com]
- 13. biocompare.com [biocompare.com]
- 14. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 16. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Culture FAQ: How to avoid shear stress in cell culture? - Eppendorf America Latina [eppendorf.com]
- 18. Cell Culture FAQ: How to avoid shear stress in cell culture? - Eppendorf South Asia Pacific [eppendorf.com]
Adjusting CM037 incubation time for optimal results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimal use of CM037, a novel kinase inhibitor. These resources are intended for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound?
A1: The optimal incubation time for this compound can vary depending on the cell line, experimental endpoint, and concentration of the compound used. We recommend starting with a time-course experiment to determine the ideal incubation period for your specific system. A typical starting range is between 6 and 48 hours.
Q2: Can I extend the incubation time beyond 48 hours?
A2: While longer incubation times may be possible for certain less sensitive cell lines, it is important to monitor for potential cytotoxicity and off-target effects. We recommend performing a cell viability assay in parallel with your primary experiment to ensure that the observed effects are not due to widespread cell death.
Q3: I am not observing the expected downstream effects of this compound. What could be the issue?
A3: There are several potential reasons for a lack of downstream effects. These include, but are not limited to:
-
Suboptimal Incubation Time: The incubation period may be too short for the desired downstream effects to manifest. Consider extending the incubation time.
-
Incorrect Concentration: The concentration of this compound may be too low to effectively inhibit the target kinase. We recommend performing a dose-response experiment.
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to this compound.
-
Compound Instability: Ensure that this compound has been stored and handled correctly to maintain its activity.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
High variability between replicates can obscure the true effect of this compound. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inconsistent cell seeding density | Ensure a homogenous cell suspension and accurate cell counting before seeding. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or fill them with media without cells to maintain humidity. |
| Pipetting errors | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Contamination | Regularly test for mycoplasma and other contaminants. |
Issue 2: Unexpected Cytotoxicity
If you observe significant cell death that is not the intended outcome of your experiment, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Incubation time is too long | Reduce the incubation time. Perform a time-course experiment to find the optimal window. |
| Concentration of this compound is too high | Perform a dose-response curve to identify a non-toxic working concentration. |
| Off-target effects | Lower the concentration of this compound and/or reduce the incubation time. |
| Synergistic effects with media components | Ensure that the vehicle control (e.g., DMSO) is at a non-toxic concentration. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time
This protocol outlines a time-course experiment to determine the optimal incubation period for this compound in your cell line of interest.
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with a predetermined concentration of this compound. Include a vehicle-treated control group.
-
Time Points: Harvest cells or perform your assay at various time points (e.g., 2, 4, 6, 8, 12, 24, and 48 hours) post-treatment.
-
Endpoint Analysis: Analyze your desired endpoint (e.g., protein phosphorylation, gene expression, cell viability) at each time point.
-
Data Interpretation: Plot the results to visualize the time-dependent effect of this compound and identify the incubation time that yields the optimal response.
Protocol 2: Dose-Response Experiment
This protocol is designed to identify the effective concentration range of this compound for your experimental setup.
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Serial Dilutions: Prepare a series of dilutions of this compound in your cell culture medium. A common starting range is from 1 nM to 10 µM.
-
Compound Treatment: Treat the cells with the different concentrations of this compound and a vehicle control.
-
Incubation: Incubate the cells for the optimal time determined in Protocol 1.
-
Endpoint Analysis: Perform your desired assay.
-
Data Analysis: Plot the response as a function of the log of the this compound concentration to determine the EC50 (half-maximal effective concentration).
Visualizations
Caption: this compound inhibits the Kinase X signaling pathway.
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting flow for lack of this compound effect.
Validation & Comparative
A Comparative Guide to CM037 and Other ALDH1A1 Inhibitors for Researchers
In the landscape of cancer research, particularly in the study of cancer stem cells (CSCs), aldehyde dehydrogenase 1A1 (ALDH1A1) has emerged as a critical therapeutic target.[1][2][3] This enzyme's role in conferring drug resistance and promoting tumor progression has spurred the development of various inhibitors.[4][5] This guide provides a detailed comparison of CM037, a selective ALDH1A1 inhibitor, with other notable inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Performance Comparison of ALDH1A1 Inhibitors
The efficacy and selectivity of ALDH1A1 inhibitors are paramount for their utility in research and potential clinical applications. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other inhibitors against ALDH1A1 and other ALDH isoforms. Lower IC50 values indicate higher potency.
| Inhibitor | Target ALDH Isoform | IC50 | Other ALDH Isoforms with IC50 Data | Reference |
| This compound | ALDH1A1 | 4.6 µM | Selective over 8 other ALDH isoenzymes at 20 µM.[6][7] | [6][8] |
| CM37 | ALDH1A1 | Ki of 300 nM | Minimal inhibitory effects on ALDH1A2, ALDH1A3, ALDH2, or ALDH3A1 at concentrations up to 20 µM.[9] | [9][10] |
| NCT-501 | ALDH1A1 | 40 nM | Highly selective over hALDH1B1, hALDH3A1, and hALDH2 (IC50 >57 μM).[4] | [4][11][12] |
| KS100 | ALDH1A1 | 207 nM | Also inhibits ALDH2 (1410 nM) and ALDH3A1 (240 nM).[13] | [13][14] |
| Disulfiram | ALDH1A1 | 0.15 µM | Also inhibits ALDH2 (IC50 of 3.4 µM).[15] | [15] |
Key Insights from the Data:
-
This compound is a moderately potent inhibitor of ALDH1A1 with an IC50 of 4.6 µM and demonstrates high selectivity, making it a valuable tool for specifically studying the effects of ALDH1A1 inhibition.[6][7][8]
-
NCT-501 stands out for its high potency (IC50 of 40 nM) and excellent selectivity for ALDH1A1 over other isoforms, positioning it as a strong candidate for applications requiring potent and specific inhibition.[4][11][12]
-
KS100 is a multi-isoform inhibitor, showing potent inhibition of ALDH1A1, ALDH2, and ALDH3A1.[13][14] This characteristic could be advantageous in contexts where targeting multiple ALDH isoforms is desired.
-
Disulfiram , an FDA-approved drug, is a potent inhibitor of both ALDH1A1 and ALDH2.[15] Its dual activity should be considered when interpreting experimental results.
-
CM37 is a selective and competitive inhibitor of ALDH1A1 with a Ki of 300 nM and shows minimal inhibition of other ALDH isoforms at up to 20 µM.[9]
Mechanism of Action and Signaling Pathways
This compound exerts its effects by competitively inhibiting the catalytic activity of ALDH1A1.[8] This inhibition has been shown to block the activation of the downstream HIF-1α/VEGF signaling pathway, which is crucial for angiogenesis and cancer stem cell regulation.[8][16] The ALDH1A1/HIF-1α/VEGF axis is a key pathway in promoting tumor angiogenesis and stem cell characteristics.[4] Furthermore, ALDH1A1 has been implicated in the activation of the AKT signaling pathway and interaction with β-catenin, both of which are central to maintaining cancer stem-like cell properties.[5][17]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize ALDH1A1 inhibitors.
ALDH Activity Assay
This assay measures the enzymatic activity of ALDH and is used to determine the inhibitory effect of compounds like this compound.
Protocol:
-
Sample Preparation: Homogenize cells or tissues in ALDH assay buffer and centrifuge to obtain the soluble fraction.[18]
-
Reaction Mixture: In a 96-well plate, combine the sample, ALDH assay buffer, acetaldehyde as the substrate, and NAD+.[19]
-
Inhibitor Addition: Add the ALDH1A1 inhibitor (e.g., this compound) at a range of concentrations to the respective wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 20-60 minutes).[19]
-
Measurement: Measure the formation of NADH, which is proportional to ALDH activity, by reading the absorbance at 340 nm.[20] Alternatively, a coupled enzyme assay can be used where NADH reduces a probe to a colored product measured at 450 nm.[19]
-
Data Analysis: Calculate the percentage of ALDH activity inhibition for each inhibitor concentration and determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the ALDH1A1 inhibitor for a specified duration (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C.[21][22] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16][23]
-
Solubilization: Add a solubilization solution (e.g., SDS-HCl or DMSO) to dissolve the formazan crystals.[1][16]
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.[1][23]
-
Data Analysis: Determine cell viability as a percentage of the untreated control and calculate the IC50 value for cytotoxicity.
Western Blot for HIF-1α and VEGF Expression
Western blotting is used to detect and quantify the levels of specific proteins, such as HIF-1α and VEGF, in cell lysates.
Protocol:
-
Cell Lysis: Treat cells with the ALDH1A1 inhibitor, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for HIF-1α and VEGF overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Conclusion
The selection of an appropriate ALDH1A1 inhibitor is contingent on the specific research question. This compound offers a balance of moderate potency and high selectivity, making it a reliable tool for investigating the specific roles of ALDH1A1. For studies demanding higher potency, NCT-501 presents a superior option. In contrast, KS100 and Disulfiram are suitable for research exploring the effects of inhibiting multiple ALDH isoforms. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers to design and execute robust experiments in the pursuit of novel cancer therapies targeting ALDH1A1.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Novel ALDH1A1 Inhibitor Targets Cells with Stem Cell Characteristics in Ovarian Cancer [mdpi.com]
- 10. ALDH1A1 inhibitor CM37 (this compound) | ALDH1A1 inhibitor | Probechem Biochemicals [probechem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Development of a Novel Multi-Isoform ALDH Inhibitor Effective as an Antimelanoma Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Novel Disulfiram Derivatives as ALDH1a1-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. ALDH1A1 maintains the cancer stem-like cells properties of esophageal squamous cell carcinoma by activating the AKT signal pathway and interacting with β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 3hbiomedical.com [3hbiomedical.com]
- 19. resources.amsbio.com [resources.amsbio.com]
- 20. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. broadpharm.com [broadpharm.com]
- 23. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to ALDH Inhibitors: CM037 vs. Disulfiram
In the landscape of aldehyde dehydrogenase (ALDH) inhibitors, both the novel compound CM037 and the well-established drug disulfiram serve as critical tools for researchers in oncology, metabolism, and toxicology. While both molecules target the ALDH superfamily, they exhibit distinct profiles in terms of selectivity, mechanism of action, and downstream cellular effects. This guide provides a detailed comparison of this compound and disulfiram, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their specific needs.
At a Glance: Key Differences
| Feature | This compound | Disulfiram |
| Primary ALDH Target | ALDH1A1[1][2] | ALDH2, ALDH1A1[3][4][5] |
| Mechanism of Action | Selective and competitive[1][2] | Irreversible, covalent modification[6] |
| Reported IC50 | 4.6 µM (for ALDH1A1)[1][2][5] | 0.15 µM (for ALDH1A1), 1.45 µM (for ALDH2)[5][7] |
| Selectivity | High for ALDH1A1 over other isoforms[8] | Pan-ALDH inhibitor[5] |
| Primary Research Area | Cancer stem cells, angiogenesis[1][2] | Alcohol aversion therapy, cancer therapy[9][5] |
Mechanism of Action and Downstream Effects
This compound is characterized as a highly selective and competitive inhibitor of ALDH1A1.[1][2] Its mechanism involves binding to the active site of the ALDH1A1 enzyme, thereby preventing the oxidation of its aldehyde substrates. A key consequence of ALDH1A1 inhibition by this compound is the downregulation of the hypoxia-inducible factor 1-alpha (HIF-1α) and vascular endothelial growth factor (VEGF) pathway.[1] This has significant implications for cancer research, as it can inhibit tumor angiogenesis and the characteristics of cancer stem cells.[1][2] Furthermore, this compound has been shown to block the retinoic acid (RA)/RAR signaling pathway.[1]
Disulfiram , commercially known as Antabuse, functions as an irreversible pan-ALDH inhibitor, with potent activity against both ALDH2 and ALDH1A1.[3][5] Its mechanism involves the covalent carbamylation of a critical cysteine residue within the enzyme's active site, leading to its inactivation.[6] Clinically, disulfiram's inhibition of ALDH2 is exploited for alcohol aversion therapy. By blocking acetaldehyde metabolism, alcohol consumption leads to the accumulation of this toxic metabolite, causing unpleasant symptoms.[9][10][11] In a research context, disulfiram's broader specificity makes it a tool for studying the general roles of ALDH in various cellular processes. It is important to note that disulfiram is a prodrug and requires metabolic activation to exert its inhibitory effects in vivo.[12]
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the signaling pathway affected by this compound and a typical experimental workflow for assessing ALDH inhibition.
Experimental Protocols
Determination of IC50 Values for ALDH Inhibition
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. A common method to determine this value is through an in vitro enzyme activity assay.
Materials:
-
Recombinant human ALDH isozymes (e.g., ALDH1A1, ALDH2)
-
Inhibitor (this compound or disulfiram) dissolved in a suitable solvent (e.g., DMSO)
-
Aldehyde substrate (e.g., retinaldehyde for ALDH1A1, acetaldehyde for ALDH2)
-
Cofactor: β-Nicotinamide adenine dinucleotide (NAD+)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance or fluorescence
Procedure:
-
Prepare serial dilutions of the inhibitor (this compound or disulfiram) in the assay buffer.
-
In a 96-well plate, add the recombinant ALDH enzyme to each well, followed by the different concentrations of the inhibitor. Include a control group with no inhibitor.
-
Incubate the enzyme and inhibitor mixture for a predetermined period at a controlled temperature (e.g., 15 minutes at 25°C). For irreversible inhibitors like disulfiram, this pre-incubation step is crucial.
-
Initiate the enzymatic reaction by adding the aldehyde substrate and NAD+ to each well.
-
Immediately begin monitoring the increase in NADH concentration over time using a microplate reader. NADH can be detected by its absorbance at 340 nm or through fluorescent probes.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of HIF-1α and VEGF Expression
This protocol is used to assess the downstream effects of this compound on protein expression in cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer cells)
-
This compound
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against HIF-1α, VEGF, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture the cancer cells to a suitable confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM) for a specific duration (e.g., 18 hours).[1]
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Conclusion
The choice between this compound and disulfiram as an ALDH inhibitor is highly dependent on the research question. For studies focused specifically on the role of ALDH1A1 in processes like angiogenesis and cancer stem cell biology, the high selectivity of This compound makes it the superior choice. Its competitive and reversible nature also allows for more controlled experimental designs.
Conversely, disulfiram 's utility lies in its broad-spectrum, irreversible inhibition of ALDH isozymes. This makes it a valuable tool for investigating the overall consequences of ALDH inhibition or for in vivo studies where a long-lasting effect is desired. Researchers should, however, be mindful of its off-target effects and its nature as a prodrug when interpreting results.
By understanding the distinct characteristics of these two inhibitors, researchers can make more informed decisions to advance their studies into the multifaceted roles of the ALDH superfamily in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Disulfiram - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Aldehyde dehydrogenase in solid tumors and other diseases: Potential biomarkers and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Inhibition of recombinant human mitochondrial and cytosolic aldehyde dehydrogenases by two candidates for the active metabolites of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ALDH1A1 inhibitor CM37 (this compound) | ALDH1A1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. Disulfiram: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. What are ALDH2 inhibitors and how do they work? [synapse.patsnap.com]
- 12. The Promiscuity of Disulfiram in Medicinal Research - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of CM037: A Comparative Guide to ALDH1A1 Inhibition
For researchers, scientists, and drug development professionals, the selective inhibition of Aldehyde Dehydrogenase 1A1 (ALDH1A1) is a critical area of investigation due to the enzyme's role in various pathologies, including cancer and metabolic diseases. This guide provides a comprehensive comparison of the ALDH1A1 inhibitor CM037 with other known inhibitors, supported by experimental data and detailed protocols to aid in the evaluation and selection of the most appropriate research tools.
This compound has emerged as a notable selective inhibitor of ALDH1A1. Understanding its performance relative to other available compounds is crucial for advancing research in ALDH1A1-mediated cellular processes. This guide presents a head-to-head comparison of this compound with other selective and non-selective ALDH1A1 inhibitors, focusing on their potency and selectivity profiles.
Comparative Selectivity of ALDH1A1 Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of this compound and other compounds against ALDH1A1 and other major ALDH isoforms. Lower IC50 values indicate higher potency.
| Compound | ALDH1A1 IC50 (µM) | ALDH1A2 IC50 (µM) | ALDH1A3 IC50 (µM) | ALDH1B1 IC50 (µM) | ALDH2 IC50 (µM) | ALDH3A1 IC50 (µM) |
| This compound | 4.6[1][2] | >20[3] | >20 (approx. 20% inhibition at 20 µM)[1] | --- | >20[3] | >20[3] |
| CM026 | 0.80[1] | No effect at 20 µM[1] | No effect at 20 µM[1] | No effect at 20 µM[1] | No effect at 20 µM[1] | No effect at 20 µM[1] |
| NCT-501 | 0.04[4][5][6] | >57[4] | >57[4] | >57[4] | >57[4] | >57[4] |
| Raloxifene | 2.35[7] | --- | --- | --- | >100[7] | >100[7] |
| Bazedoxifene | 4.41[7] | --- | --- | --- | >100[7] | >100[7] |
| Disulfiram | 0.15[8] | --- | --- | --- | 3.4[8] | --- |
Data compiled from multiple sources. "---" indicates data not available from the provided search results.
Experimental Protocols
The determination of inhibitor selectivity is paramount. Below are detailed methodologies for key experiments cited in the comparison.
ALDH Enzyme Activity Assay (General Protocol)
This assay measures the enzymatic activity of ALDH isoforms by monitoring the reduction of NAD⁺ to NADH, which results in an increased absorbance at 340 nm.
Materials:
-
Purified recombinant human ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, ALDH2, and ALDH3A1 enzymes.
-
Assay Buffer: 50 mM Sodium Bes (pH 7.5) or 100 mM sodium phosphate (pH 7.5).
-
NAD⁺ (Nicotinamide adenine dinucleotide).
-
Aldehyde substrate: Propionaldehyde for ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, and ALDH2. Benzaldehyde for ALDH3A1.
-
Inhibitor compounds (e.g., this compound) dissolved in DMSO.
-
96-well microplate.
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing the assay buffer, NAD⁺, and the purified ALDH enzyme. For ALDH1A1 and ALDH2, typical concentrations are 100–200 nM enzyme and 200 µM NAD⁺. For ALDH3A1, 20 nM enzyme and 200 µM NAD⁺ are used.[9]
-
Add the inhibitor compound at various concentrations to the wells. Include a control well with DMSO only. The final DMSO concentration should be kept constant across all wells (e.g., 1%).[9]
-
Incubate the enzyme with the inhibitor and NAD⁺ for a short period (e.g., 2 minutes) at room temperature.[9]
-
Initiate the reaction by adding the aldehyde substrate. Typical substrate concentrations are 100 µM propionaldehyde for ALDH1A1/2 and 300 µM benzaldehyde for ALDH3A1.[9]
-
Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition versus the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Key Processes
To further aid in the understanding of ALDH1A1's role and the experimental approaches to its study, the following diagrams are provided.
Caption: ALDH1A1 signaling and point of inhibition.
The diagram above illustrates a simplified signaling pathway involving ALDH1A1. The enzyme catalyzes the conversion of retinal to retinoic acid (RA), a key regulator of gene expression through RAR/RXR receptors.[10] ALDH1A1 activity has also been linked to the activation of the HIF-1α/VEGF pathway, promoting angiogenesis.[2][11] this compound acts by directly inhibiting the catalytic activity of ALDH1A1.
Caption: Workflow for ALDH inhibitor selectivity screening.
This flowchart outlines the key steps in determining the IC50 values of inhibitors against various ALDH isoforms, from preparation of reagents to the final data analysis. This systematic approach ensures reliable and comparable selectivity data.
References
- 1. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ALDH1A1 inhibitor CM37 (this compound) | ALDH1A1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Raloxifene and bazedoxifene as selective ALDH1A1 inhibitors to ameliorate cyclophosphamide resistance: A drug repurposing approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Disulfiram Derivatives as ALDH1a1-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Stemness marker ALDH1A1 promotes tumor angiogenesis via retinoic acid/HIF-1α/VEGF signalling in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of ALDH1A1 Inhibitors: CM037 vs. NCT-501
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two selective Aldehyde Dehydrogenase 1A1 (ALDH1A1) inhibitors, CM037 and NCT-501. ALDH1A1 is a critical enzyme implicated in cancer stem cell (CSC) biology, chemoresistance, and tumor progression. Both this compound and NCT-501 have emerged as valuable research tools for investigating the therapeutic potential of ALDH1A1 inhibition. This document synthesizes available experimental data to facilitate an objective assessment of their relative performance.
I. Executive Summary
Both this compound and NCT-501 are potent and selective inhibitors of ALDH1A1, a key enzyme in cellular detoxification and retinoic acid signaling, which is frequently overexpressed in cancer stem cells.[1][2] Preclinical studies demonstrate that both compounds effectively target cancer cells with high ALDH1A1 activity, leading to reduced cell proliferation, inhibition of CSC characteristics, and in some cases, sensitization to chemotherapy.[1][3]
NCT-501 exhibits a significantly lower IC50 value, suggesting higher potency in enzymatic assays compared to this compound.[4] However, efficacy in cellular and in vivo models is multifactorial. This guide presents the available data for a comprehensive evaluation.
II. Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and NCT-501 based on published preclinical studies. It is important to note that these values are derived from different studies and experimental conditions, and therefore, direct comparisons should be made with caution.
| Parameter | This compound | NCT-501 | Reference |
| Target | Aldehyde Dehydrogenase 1A1 (ALDH1A1) | Aldehyde Dehydrogenase 1A1 (ALDH1A1) | [4][5] |
| IC50 | 4.6 µM | 40 nM | [4][5] |
| Mechanism of Action | Competitive inhibitor | Theophylline-based inhibitor | [4][5] |
| Selectivity | Selective for ALDH1A1 over eight other ALDH isoenzymes at 20 µM.[6] | Highly selective over other ALDH isozymes (hALDH1B1, hALDH3A1, and hALDH2, IC50 >57 μM).[4] | [4][6] |
Table 1: Biochemical and Pharmacological Profile
| Experimental Model | Efficacy Endpoint | This compound Result | NCT-501 Result | Reference |
| Ovarian Cancer Cells (spheroids) | Inhibition of Spheroid Formation | Significant inhibition | Reduces sphere formation | [1][3][7] |
| Breast Cancer Cells (MCF-7) | VEGF Secretion | Dose-dependent reduction | Not Reported | [5] |
| Head and Neck Squamous Cell Carcinoma (Cal-27 CisR) Xenograft | Tumor Growth Inhibition | Not Reported | 78% inhibition (100 µ g/animal , i.t., every other day for 20 days) | [4] |
| Ovarian Cancer Cells | Sensitization to Cisplatin | Sensitized OC spheroids to cisplatin | Not Reported | [1] |
| Head and Neck Squamous Cell Carcinoma (Cal-27 CisR) | Cell Viability | Not Reported | 16% decrease at 20 nM | [4] |
Table 2: Preclinical Efficacy Data
III. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathway affected by ALDH1A1 inhibition and a general workflow for evaluating ALDH1A1 inhibitors.
Figure 1: ALDH1A1 Signaling Pathway Inhibition
Figure 2: General Experimental Workflow
IV. Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies cited in the literature for key experiments involving this compound and NCT-501.
A. This compound Experimental Protocols
-
Cell Viability and VEGF Release Experiments:
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line).
-
Treatment: Cells were treated with this compound (10 µM) for 18 hours.
-
VEGF Secretion Measurement: An ELISA was used to quantify the concentration of VEGF in the cell culture supernatant.
-
Cell Viability: An MTT assay was performed to assess cell viability.[5]
-
-
Western Blot Analysis:
-
Cell Line: MCF-7.
-
Treatment: Cells were treated with this compound (1 µM and 10 µM) for 18 hours.
-
Protein Analysis: Cell lysates were subjected to SDS-PAGE and transferred to a membrane. The membrane was probed with primary antibodies against HIF-1α and VEGF to determine their expression levels.[5]
-
-
Spheroid Formation Assay:
B. NCT-501 Experimental Protocols
-
In Vivo Xenograft Study:
-
Animal Model: Xenografts were established using the Cal-27 CisR (cisplatin-resistant human head and neck squamous cell carcinoma) cell line in mice.
-
Treatment: NCT-501 was administered intratumorally (i.t.) at a dose of 100 µ g/animal every other day for 20 days.
-
Efficacy Endpoint: Tumor growth was monitored and measured to determine the percentage of inhibition compared to a control group.[4]
-
-
Cell Viability Assay:
-
Cell Line: Cal-27 CisR.
-
Treatment: Cells were treated with NCT-501 at a concentration of 20 nM.
-
Endpoint: A decrease in cell viability was measured, although the specific assay was not detailed in the provided source.[4]
-
V. Conclusion
Both this compound and NCT-501 are valuable chemical probes for studying the role of ALDH1A1 in cancer biology. Based on the available data:
-
NCT-501 demonstrates significantly higher potency in enzymatic assays (IC50 of 40 nM vs. 4.6 µM for this compound). This suggests that at a molecular level, NCT-501 is a more potent inhibitor of the ALDH1A1 enzyme.
-
NCT-501 has demonstrated in vivo efficacy in a xenograft model, with a significant reduction in tumor growth. [4] In vivo data for this compound was not as explicitly detailed in the reviewed sources.
-
This compound has been shown to effectively inhibit the HIF-1α/VEGF signaling pathway and sensitize ovarian cancer cells to cisplatin. [1][5] These findings highlight its potential in combination therapies and in targeting angiogenesis.
For researchers selecting an ALDH1A1 inhibitor, the choice may depend on the specific experimental context. For studies requiring high in vitro potency and with a focus on direct enzymatic inhibition, NCT-501 may be the preferred compound. For investigations into the downstream signaling effects, such as the HIF-1α/VEGF pathway, or for studies on chemosensitization, this compound has supporting evidence.
Further head-to-head comparative studies under identical experimental conditions are necessary to definitively determine the superior efficacy of one compound over the other in various cancer models.
References
- 1. Targeting Aldehyde Dehydrogenases to Eliminate Cancer Stem Cells in Gynecologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALDH1: A potential therapeutic target for cancer stem cells in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel ALDH1A1 Inhibitor Targets Cells with Stem Cell Characteristics in Ovarian Cancer. [scholarworks.indianapolis.iu.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Independent Validation of CM037: A Comparative Guide to a Selective ALDH1A1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of CM037, a selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), against other known inhibitors of the same target. The information presented is collated from independent validation studies and public data sources, offering a comprehensive overview for researchers in oncology, metabolic diseases, and other fields where ALDH1A1 is a therapeutic target.
Executive Summary
This compound has been identified as a potent and selective inhibitor of human ALDH1A1.[1][2][3][4] Alterations in ALDH1A1 activity are linked to various diseases, including cancer, making its selective inhibition a significant area of research.[1][5][6] This guide compares the inhibitory potency of this compound with other commercially available or researched ALDH1A1 inhibitors, providing key data on their efficacy and selectivity.
Data Presentation: Inhibitor Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound and a selection of alternative ALDH1A1 inhibitors. Lower values indicate higher potency.
| Inhibitor | Target(s) | IC50 (µM) | Ki (µM) | Mechanism of Action | Reference(s) |
| This compound | ALDH1A1 | 4.6 | 0.23 (competitive with acetaldehyde) | Competitive | [2][3][4] |
| CM026 | ALDH1A1 | Sub-micromolar | Not Reported | Not Reported | [1] |
| Disulfiram | ALDH1A1, ALDH2 | Not specified for ALDH1A1 alone | Not Reported | Irreversible | [1] |
| NCT-501 | ALDH1A1 | 0.04 | Not Reported | Not Reported | [7] |
| NCT-506 | ALDH1A1 | 0.007 | Not Reported | Not Reported | [7] |
| Raloxifene | ALDH1A1 | 2.35 | Not Reported | Not Reported | [8] |
| Bazedoxifene | ALDH1A1 | 4.41 | Not Reported | Not Reported | [8] |
| CM-39 | ALDH1A | 0.9 | Not Reported | Non-covalent, Reversible | [7] |
| α-NETA | ALDH1A1 | 0.04 | Not Reported | Not Reported | [7] |
| Win 18446 | ALDH1a2 | 0.3 | Not Reported | Reversible | [7] |
Signaling Pathway and Therapeutic Rationale
ALDH1A1 is a critical enzyme in cellular detoxification and the biosynthesis of retinoic acid, a key regulator of cell differentiation and proliferation.[1][6] In several cancers, overexpression of ALDH1A1 is associated with drug resistance and poor prognosis.[5][6] By inhibiting ALDH1A1, compounds like this compound can disrupt these cancer cell survival mechanisms. The diagram below illustrates the role of ALDH1A1 in cellular pathways and the point of intervention for its inhibitors.
Caption: Role of ALDH1A1 and its inhibition by this compound.
Experimental Protocols
The validation of this compound's inhibitory activity and the determination of its IC50 value are typically performed using an in vitro enzymatic assay. The following is a generalized protocol based on common methodologies.[9][10][11]
ALDH1A1 Enzymatic Activity Assay
Objective: To measure the inhibitory effect of a compound on the enzymatic activity of ALDH1A1.
Materials:
-
Recombinant human ALDH1A1 enzyme
-
NAD+ (cofactor)
-
Aldehyde substrate (e.g., propionaldehyde or retinaldehyde)
-
Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer or fluorometer capable of measuring NADH production
Procedure:
-
Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing the assay buffer, NAD+, and the ALDH1A1 enzyme.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound) to the wells. Include a control group with DMSO only (no inhibitor).
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the aldehyde substrate to all wells.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance or fluorescence resulting from the conversion of NAD+ to NADH. The rate of this reaction is directly proportional to the ALDH1A1 activity.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
The workflow for identifying and validating a selective ALDH1A1 inhibitor like this compound is depicted below.
Caption: Workflow for ALDH1A1 inhibitor validation.
Conclusion
The available data strongly support this compound as a selective and potent inhibitor of ALDH1A1. Its competitive mechanism of action and sub-micromolar inhibition constant make it a valuable tool for preclinical research. This guide provides a foundational comparison with other inhibitors, highlighting the ongoing efforts to develop targeted therapies against ALDH1A1. Further independent validation studies will be crucial to fully elucidate the therapeutic potential of this compound.
References
- 1. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and development of selective aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Raloxifene and bazedoxifene as selective ALDH1A1 inhibitors to ameliorate cyclophosphamide resistance: A drug repurposing approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production, Purification, and Fluorometric Activity Assay of Human Aldehyde Dehydrogenases [bio-protocol.org]
- 10. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling Target Engagement: A Comparative Analysis of Western Blot and Cellular Thermal Shift Assay for CM037
A deep dive into methodologies for confirming the interaction of the novel inhibitor CM037 with its intracellular target, demonstrating the power of orthogonal approaches in drug development.
In the quest for novel therapeutics, confirming that a drug candidate interacts with its intended molecular target within the complex cellular environment is a critical step.[1][2] This guide provides a comparative analysis of two prominent methods for assessing the target engagement of this compound, a hypothetical inhibitor of the PI3K/Akt/mTOR signaling pathway. We will explore the use of traditional Western blot analysis alongside the more direct Cellular Thermal Shift Assay (CETSA) to provide robust evidence of target interaction.
The PI3K/Akt/mTOR Signaling Pathway: A Key Therapeutic Target
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Our hypothetical compound, this compound, is designed to specifically inhibit the kinase activity of Akt, a central node in this pathway.
Figure 1. Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Showdown: Western Blot vs. CETSA
To confirm that this compound engages its intended target, Akt, we will compare a classic, indirect method, Western blot, with a direct biophysical method, the Cellular Thermal Shift Assay (CETSA).
Experimental Workflow
The overall experimental workflow is designed to assess changes in protein phosphorylation (Western blot) and thermal stability (CETSA) in response to this compound treatment.
Figure 2. Comparative experimental workflow for Western blot and CETSA.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data obtained from both assays, demonstrating the dose-dependent effect of this compound.
Table 1: Western Blot Analysis of Akt Phosphorylation
| This compound Concentration (µM) | p-Akt (Ser473) Signal (Normalized) | Total Akt Signal (Normalized) | p-Akt / Total Akt Ratio |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 |
| 0.1 | 0.85 | 0.98 | 0.87 |
| 0.5 | 0.45 | 1.02 | 0.44 |
| 1.0 | 0.15 | 0.99 | 0.15 |
| 5.0 | 0.05 | 1.01 | 0.05 |
| 10.0 | 0.02 | 0.97 | 0.02 |
Table 2: Cellular Thermal Shift Assay (CETSA) of Akt Stability
| This compound Concentration (µM) | Soluble Akt at 52°C (Normalized to 37°C) |
| 0 (Vehicle) | 0.35 |
| 0.1 | 0.48 |
| 0.5 | 0.75 |
| 1.0 | 0.88 |
| 5.0 | 0.92 |
| 10.0 | 0.95 |
Detailed Experimental Protocols
Western Blot Protocol
-
Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., MCF-7) and grow to 70-80% confluency. Treat cells with increasing concentrations of this compound or vehicle (DMSO) for 2 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-20% Tris-glycine gel and perform electrophoresis.
-
Membrane Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify band intensities.
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for the Western blot protocol.
-
Cell Harvest: Harvest cells by trypsinization and wash with PBS.
-
Heat Treatment: Resuspend cell pellets in PBS and aliquot into PCR tubes. Heat the samples at a range of temperatures (e.g., 37°C to 67°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis by Freeze-Thaw: Lyse the cells by three cycles of freezing in liquid nitrogen and thawing at 25°C.
-
Centrifugation: Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blot Analysis: Analyze the soluble fractions by Western blot for the presence of total Akt as described above. The amount of soluble Akt at each temperature is quantified.
Comparison and Conclusion
The Western blot results (Table 1) demonstrate a dose-dependent decrease in the phosphorylation of Akt at Ser473 upon treatment with this compound, indicating inhibition of the upstream kinase or Akt itself. While this suggests target pathway inhibition, it does not directly confirm that this compound binds to Akt.
The CETSA results (Table 2) provide this direct evidence. The binding of this compound to Akt stabilizes the protein, leading to a higher proportion of soluble Akt remaining after heat treatment.[3][4] This dose-dependent increase in thermal stability is a strong indicator of direct target engagement.[1]
References
- 1. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. resources.bio-techne.com [resources.bio-techne.com]
- 4. Monitoring Target Engagement In Drug Discovery Application Of Wes To The Cellular Thermal Shift Assay [bioprocessonline.com]
Reproducibility of CM037 effects in different cell lines
Information regarding the compound CM037 is not available in the public domain, preventing the creation of a detailed comparison guide on its effects.
Extensive searches for a compound designated as "this compound" have yielded no specific information regarding its chemical structure, biological target, mechanism of action, or any published experimental data on its effects in different cell lines. The name "this compound" does not appear to correspond to a known drug, research compound, or biological agent in the scientific literature.
Therefore, it is not possible to provide a comparison guide detailing the reproducibility of its effects, experimental protocols, or associated signaling pathways as requested. The core requirements of data presentation, experimental protocols, and visualization of signaling pathways cannot be fulfilled without foundational information about the compound .
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to ensure the correct and complete nomenclature is used, such as the IUPAC name, CAS registry number, or any associated trade names, to facilitate a successful literature search.
Should further identifying information for "this compound" become available, a comprehensive guide could be developed by investigating its:
-
Mechanism of Action: How the compound elicits its effects at a molecular level.
-
Cell Line Sensitivity: Comparing the compound's efficacy across a panel of cancer cell lines (e.g., lung, breast, colon, etc.).
-
Signaling Pathway Modulation: Identifying the specific cellular signaling pathways affected by the compound's activity.
-
Experimental Data: Collating quantitative data from various studies to assess the reproducibility of its effects.
Without this fundamental information, any attempt to create a comparison guide would be purely speculative and not based on factual, verifiable data.
A Head-to-Head Comparison of CM037 and Other Commercially Available ALDH1A1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the commercially available Aldehyde Dehydrogenase 1A1 (ALDH1A1) inhibitor, CM037, with other notable inhibitors targeting the same enzyme. The information presented is collated from publicly available experimental data to assist researchers in selecting the most appropriate inhibitor for their specific needs.
Introduction to ALDH1A1 and its Inhibition
Aldehyde Dehydrogenase 1A1 (ALDH1A1) is a critical enzyme involved in cellular detoxification by oxidizing aldehydes to carboxylic acids. It also plays a pivotal role in the biosynthesis of retinoic acid, a key regulator of cell differentiation, proliferation, and apoptosis. In the context of oncology, elevated ALDH1A1 activity is a well-established marker for cancer stem cells (CSCs) and is associated with tumor progression, metastasis, and resistance to therapy. Consequently, the inhibition of ALDH1A1 has emerged as a promising therapeutic strategy to target CSCs and overcome drug resistance.
This guide focuses on this compound, a selective ALDH1A1 inhibitor, and compares its performance with other commercially available inhibitors: NCT-501, Disulfiram, and N,N-diethylaminobenzaldehyde (DEAB).
Quantitative Performance Comparison
The following table summarizes the key quantitative data for this compound and its counterparts based on available in vitro enzymatic assays. It is important to note that direct comparison of IC50 values should be approached with caution, as experimental conditions may vary between studies.
| Inhibitor | Target | IC50 (ALDH1A1) | Selectivity Profile | Mechanism of Action | Reference |
| This compound | ALDH1A1 | 4.6 µM | Selective for ALDH1A1 over ALDH1A2, ALDH1A3, ALDH2, and ALDH3A1 at concentrations up to 20 µM. | Competitive inhibitor against acetaldehyde. | [1] |
| NCT-501 | ALDH1A1 | 40 nM | Highly selective for ALDH1A1 over ALDH1B1, ALDH3A1, and ALDH2 (IC50 > 57 µM). | Not explicitly stated, but described as a potent and selective inhibitor. | [2][3] |
| Disulfiram | ALDH (Broad Spectrum) | ~0.15 µM (hALDH1) | Also inhibits ALDH2 (IC50 ~1.45 µM). | Irreversible inhibitor. | [4] |
| DEAB | ALDH (Broad Spectrum) | 57 nM | Inhibits multiple ALDH isoforms including ALDH1A2, ALDH1A3, ALDH1B1, ALDH2, and ALDH5A1 with varying potency. | Competitive inhibitor with respect to acetaldehyde for ALDH1A1. | [5] |
In Vitro and In Vivo Efficacy
| Inhibitor | In Vitro Effects | In Vivo Effects | Reference |
| This compound | Reduces spheroid formation and expression of stemness markers (OCT4, SOX2) in ovarian cancer cells. Promotes DNA damage in ovarian cancer cells. | Delayed tumor initiation capacity in a xenograft model of ovarian cancer. | [6] |
| NCT-501 | Cytotoxic to cisplatin-resistant head and neck squamous cell carcinoma (HNSCC) cells. Decreases the ability of HNSCC cells to form spheres and migrate. | Ineffective in reducing tumor size on its own in a xenograft model. | [7][8] |
| Disulfiram | Decreases viability of tumor-initiating cells (TICs) more effectively than non-TICs in ovarian cancer. Induces greater reactive oxygen species (ROS) than NCT compounds. | Prevents relapse in an in vivo model of epithelial ovarian cancer (EOC). | [8][9] |
| DEAB | Reduces ALDH activity and inhibits proliferation, colony-forming ability, and cell quiescence of pancreatic cancer cell lines. Enhances gemcitabine-induced cytotoxicity in vitro. | Not explicitly detailed in the provided search results. | [10] |
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental procedures, the following diagrams are provided.
Caption: ALDH1A1 signaling pathway promoting angiogenesis and cancer stem cell properties.
Caption: General experimental workflow for evaluating the efficacy of ALDH1A1 inhibitors.
Experimental Protocols
ALDH Activity Assay (In Vitro)
This protocol is a generalized procedure for determining the inhibitory activity of compounds against ALDH1A1.
Materials:
-
Purified recombinant human ALDH1A1 enzyme.
-
Assay Buffer: 25 mM Sodium BES, pH 7.5.
-
NAD+ solution.
-
Substrate: Propionaldehyde or Acetaldehyde.
-
Test inhibitor (e.g., this compound) dissolved in DMSO.
-
96-well microplate.
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing the assay buffer, ALDH1A1 enzyme (100-200 nM final concentration), and NAD+ (200 µM final concentration).
-
Add the test inhibitor at various concentrations to the wells. Include a DMSO-only control.
-
Incubate the plate for 2 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the aldehyde substrate (e.g., 100 µM propionaldehyde).
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Cell Viability (MTT) Assay
This protocol outlines a common method for assessing the effect of inhibitors on cancer cell viability.
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Test inhibitor (e.g., this compound) dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plate.
-
Microplate reader capable of reading absorbance at 570 nm.
Procedure:
-
Seed cells into a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor. Include a DMSO-only control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value of the inhibitor.
In Vivo Xenograft Tumor Model
This is a general protocol for evaluating the anti-tumor efficacy of an ALDH1A1 inhibitor in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice).
-
Cancer cell line capable of forming tumors in mice.
-
Test inhibitor (e.g., this compound) formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).
-
Measure the tumor dimensions with calipers at regular intervals.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker expression).
-
Compare the tumor growth between the treatment and control groups to assess the efficacy of the inhibitor.[2][11][12]
Conclusion
This guide provides a comparative overview of this compound and other commercially available ALDH1A1 inhibitors. This compound demonstrates high selectivity for ALDH1A1, making it a valuable tool for specifically studying the role of this isoenzyme. NCT-501 is a more potent inhibitor of ALDH1A1 in enzymatic assays, but its in vivo efficacy as a standalone agent has been questioned. Disulfiram and DEAB are broader spectrum ALDH inhibitors, which may be advantageous in certain contexts but lack the specificity of this compound and NCT-501.
The choice of inhibitor will ultimately depend on the specific research question, the experimental system, and the desired level of selectivity. Researchers are encouraged to consult the primary literature for detailed experimental conditions and to validate the performance of any inhibitor in their own experimental setup.
References
- 1. A Novel ALDH1A1 Inhibitor Targets Cells with Stem Cell Characteristics in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of NCT-501, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Disulfiram Transcends ALDH Inhibitory Activity When Targeting Ovarian Cancer Tumor-Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. Disulfiram/copper targets stem cell-like ALDH+ population of multiple myeloma by inhibition of ALDH1A1 and Hedgehog pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for CM037
For Immediate Reference: Essential Safety and Disposal Information for CM037
This document provides detailed procedural guidance for the safe handling and disposal of this compound, a potent and selective inhibitor of human aldehyde dehydrogenase 1A1 (ALDH1A1). Researchers, scientists, and drug development professionals should adhere to these protocols to ensure laboratory safety and proper environmental stewardship.
This compound, identified by the Sigma-Aldrich product code and with the chemical name 2-[[3,4-Dihydro-4-oxo-3-[3-(1-pyrrolidinyl)propyl][1]benzothieno[3,2-d]pyrimidin-2-yl]thio]-acetic acid ethyl ester (CAS Number: 896795-60-1), requires careful management due to its potential hazards.
Quantitative Data Summary
For quick reference, the key identifiers and safety classifications for this compound are summarized in the table below.
| Identifier | Value |
| Product Code | This compound |
| Chemical Name | 2-[[3,4-Dihydro-4-oxo-3-[3-(1-pyrrolidinyl)propyl][1]benzothieno[3,2-d]pyrimidin-2-yl]thio]-acetic acid ethyl ester |
| CAS Number | 896795-60-1 |
| Storage Class | 11 - Combustible Solids |
| Water Hazard Class (Germany) | WGK 3 - Highly hazardous to water[2] |
Disposal Protocol
The primary recommendation for the disposal of this compound is to engage a licensed professional waste disposal service.[3] This ensures that the material is handled and treated in accordance with all applicable federal, state, and local environmental regulations.
Step-by-Step Disposal Procedure:
-
Container Management: Keep the chemical in its original, properly labeled container. Do not mix with other waste materials.
-
Contact Professionals: Arrange for pickup and disposal by a licensed hazardous waste management company. Provide them with the Safety Data Sheet (SDS) for this compound.
-
Incineration (Preferred Method): For unused product, the recommended disposal method is incineration. This should be performed in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts. The material may be dissolved or mixed with a combustible solvent to facilitate incineration.
-
Spill Cleanup Waste: In the event of a spill, contaminated materials (e.g., absorbents, personal protective equipment) should be collected and placed in a sealed container for disposal. This contaminated material must also be disposed of as hazardous waste through a licensed professional service.[1]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself. They should be disposed of through an approved waste disposal plant.[1]
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is outlined in the diagram below. This ensures a systematic and safe approach from waste generation to final disposal.
Caption: Logical workflow for the safe disposal of this compound.
Signaling Pathway Inhibition by this compound
This compound is a known inhibitor of the aldehyde dehydrogenase 1A1 (ALDH1A1) signaling pathway. The diagram below illustrates the inhibitory action of this compound on this pathway.
Caption: Diagram of this compound's inhibitory effect on the ALDH1A1 enzyme.
References
Essential Safety and Operational Guidance for Handling CM037
For researchers, scientists, and drug development professionals working with CM037, a potent and selective inhibitor of human aldehyde dehydrogenase 1A1 (ALDH1A1), adherence to strict safety protocols is paramount.[1] This document provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, operational plans for handling, and disposal guidelines to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound, also known as A-37, is classified as a combustible solid. According to its Safety Data Sheet (SDS), it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] The compound is a white to beige powder and should be handled with care to avoid dust formation and inhalation.
Personal Protective Equipment (PPE)
The following table summarizes the required and recommended personal protective equipment for handling this compound. This is based on general laboratory safety standards for combustible solids and the specific information available for this compound.
| PPE Category | Specification | Rationale |
| Eye and Face | ANSI-approved safety goggles with side-shields.[2] A face shield may be necessary for procedures with a high risk of splashing. | Protects against eye contact with the chemical, which can cause irritation. |
| Hand | Chemical-resistant gloves (e.g., nitrile). It is recommended to wear two pairs of nitrile gloves. | Prevents skin contact. Proper glove removal technique must be followed to avoid contamination. |
| Body | A flame-resistant lab coat that is fully buttoned with sleeves of sufficient length to prevent skin exposure.[3] Impervious clothing is also recommended.[2] | Protects against skin contact and contamination of personal clothing. The combustible nature of the solid necessitates flame resistance. |
| Footwear | Closed-toe and closed-heel shoes. | Protects feet from spills and falling objects. |
| Respiratory | A suitable respirator should be used when handling the powder outside of a chemical fume hood or glove box to prevent inhalation of dust.[2] | Minimizes the risk of inhaling the compound, which is harmful if ingested and may cause respiratory tract irritation. |
Operational and Disposal Plans
Experimental Workflow for Handling this compound
Proper handling of this compound is critical to ensure both experimental integrity and personnel safety. The following workflow outlines the key steps for safely working with this compound.
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Detailed Methodologies
Handling and Preparation of Stock Solutions:
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS).[2] Ensure a properly functioning chemical fume hood or glove box is available. All necessary PPE should be donned before entering the designated handling area.
-
Weighing: Carefully weigh the required amount of this compound powder in a chemical fume hood to minimize dust generation.
-
Solubilization: this compound is soluble in organic solvents like DMSO and dimethylformamide (DMF).[4] Prepare stock solutions by dissolving the compound in the chosen solvent. For aqueous buffers, it is recommended to first dissolve this compound in DMF and then dilute with the aqueous buffer.[4] Aqueous solutions should not be stored for more than one day.[4]
Storage:
-
Store this compound as a crystalline solid at -20°C for long-term stability (≥4 years).[4]
-
Stock solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Disposal Plan:
All waste containing this compound must be treated as hazardous.
-
Solid Waste: Contaminated consumables (e.g., pipette tips, gloves, weighing paper) should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container for chemical waste.
-
Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[2] Avoid release to the environment.[2]
Logical Relationship of Safety Measures
The following diagram illustrates the logical relationship between the hazards of this compound and the corresponding safety measures.
Caption: Interrelationship between this compound hazards and the multi-layered safety controls in place.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
